pGlu-Pro-Arg-MNA monoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H36N8O9 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
acetic acid;N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4) |
InChI Key |
NPFQYEIMISHQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
pGlu-Pro-Arg-MNA Monoacetate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, pGlu-Pro-Arg-MNA monoacetate is a valuable tool in the study of coagulation and related enzymatic pathways. This synthetic chromogenic substrate provides a reliable method for the quantitative determination of key serine proteases, primarily Activated Protein C (APC) and, to a lesser extent, thrombin.
This in-depth guide details the chemical properties, mechanism of action, and experimental applications of this compound, providing the necessary information for its effective use in a laboratory setting.
Core Compound Specifications
This compound is a peptide-based molecule that, upon cleavage by a target enzyme, releases a chromophore that can be quantified spectrophotometrically.
| Property | Value | Reference |
| Chemical Name | Pyroglutamyl-Prolyl-Arginine-4-methoxy-2-naphthylamide monoacetate | |
| Molecular Formula | C25H36N8O8 | |
| Molecular Weight | 592.60 g/mol | [1] |
| CAS Number | 2070009-26-4 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C to -80°C, protected from moisture. | [1] |
Mechanism of Action: Chromogenic Substrate Activity
The fundamental principle behind this compound lies in its function as a chromogenic substrate. The peptide sequence, pGlu-Pro-Arg, is specifically designed to be recognized and cleaved by certain serine proteases. The C-terminal 4-methoxy-2-naphthylamine (B556539) (MNA) is the chromogenic reporter group.
In its intact form, the substrate is colorless. However, when an enzyme such as Activated Protein C (APC) is present, it hydrolyzes the amide bond between the arginine residue and the MNA group. This releases the free MNA, which has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength, typically 405 nm. The rate of MNA release is directly proportional to the activity of the enzyme in the sample.
Primary Application: Activated Protein C (APC) Activity Assay
The most prominent application of this compound is in the chromogenic assay for determining the functional activity of Protein C. Protein C is a vitamin K-dependent zymogen that, when activated, plays a crucial role in the downregulation of coagulation.[2]
The Anticoagulation Pathway and the Role of Protein C
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. To prevent excessive clotting, the body has several regulatory mechanisms, including the Protein C anticoagulant pathway.
// Nodes Thrombin [label="Thrombin (IIa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thrombomodulin [label="Thrombomodulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinC [label="Protein C", fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Activated Protein C (APC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinS [label="Protein S\n(Cofactor)", fillcolor="#FBBC05", fontcolor="#202124"]; FactorVa [label="Factor Va", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FactorVIIIa [label="Factor VIIIa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FactorVi [label="Factor Vi (inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FactorVIIIi [label="Factor VIIIi (inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Clotting [label="Pro-coagulant\nActivity", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Thrombin -> ProteinC [label="activates", color="#202124"]; Thrombomodulin -> ProteinC [label="enhances activation", style=dashed, color="#202124"]; ProteinC -> APC [color="#202124"]; APC -> FactorVa [label="inactivates", color="#202124"]; APC -> FactorVIIIa [label="inactivates", color="#202124"]; ProteinS -> APC [label="cofactor for", style=dashed, color="#202124"]; FactorVa -> FactorVi [color="#202124"]; FactorVIIIa -> FactorVIIIi [color="#202124"]; FactorVa -> Clotting [label="promotes", color="#202124"]; FactorVIIIa -> Clotting [label="promotes", color="#202124"]; } caption: "The Protein C Anticoagulant Pathway."
Experimental Protocol: Chromogenic APC Activity Assay
This protocol provides a general framework for a chromogenic APC activity assay using this compound. Optimization may be required depending on the specific experimental conditions and sample type.
Materials:
-
This compound
-
Protein C activator (e.g., Protac® from Agkistrodon contortrix venom)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
-
Patient or sample plasma (citrated, platelet-poor)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile, deionized water. Further dilution to the working concentration should be done in the assay buffer.
-
Reconstitute the Protein C activator according to the manufacturer's instructions.
-
Prepare the assay buffer.
-
-
Assay Workflow:
-
In a 96-well microplate, add a specific volume of the sample plasma.
-
Add the Protein C activator to each well to initiate the activation of Protein C to APC.
-
Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for complete activation.
-
Add the this compound solution to each well to start the chromogenic reaction.
-
Immediately place the microplate in a reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic reading). The rate of absorbance change (ΔA/min) is proportional to the APC activity.
-
// Nodes Plasma [label="1. Add Sample Plasma\nto Microplate Well", fillcolor="#FFFFFF", fontcolor="#202124"]; Activator [label="2. Add Protein C Activator\n(e.g., Protac®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="3. Incubate at 37°C\n(e.g., 5 min)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="4. Add pGlu-Pro-Arg-MNA\nmonoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="5. Kinetic Reading at 405 nm\nin a Microplate Reader", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Plasma -> Activator [color="#202124"]; Activator -> Incubate1 [color="#202124"]; Incubate1 -> Substrate [color="#202124"]; Substrate -> Read [color="#202124"]; } caption: "Experimental Workflow for APC Activity Assay."
Data Analysis:
The activity of APC in the sample is calculated based on the rate of the reaction. A standard curve can be generated using a series of dilutions of a plasma calibrator with known Protein C activity. The activity of the unknown samples is then interpolated from this standard curve.
Secondary Application: Thrombin Activity Assay
While primarily used for APC, this compound can also serve as a substrate for thrombin, another key serine protease in the coagulation cascade. The experimental principle is similar to the APC assay, where thrombin in a sample will cleave the substrate, releasing the MNA chromophore.
For a thrombin activity assay, a specific thrombin inhibitor should be used as a negative control to ensure the measured activity is indeed from thrombin.
Quantitative Data
| Parameter | Description | Typical Value Range (for similar substrates) |
| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | 0.1 - 1.0 mM |
| Vmax (Maximum reaction velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Dependent on enzyme concentration and activity. |
| Molar Extinction Coefficient (ε) of MNA at 405 nm | A measure of how strongly the released MNA absorbs light at 405 nm. This is crucial for converting absorbance units to molar concentration. | ~9,000 - 10,000 M-1cm-1 |
Conclusion
This compound is a highly effective and specific chromogenic substrate for the functional assessment of Activated Protein C and can also be applied to measure thrombin activity. Its use in well-defined experimental protocols allows for the accurate quantification of these key enzymes, providing valuable insights for researchers in hematology, drug development, and related scientific fields. The detailed understanding of its mechanism and the application of standardized protocols are essential for obtaining reliable and reproducible results.
References
An In-depth Technical Guide to the Mechanism of Action of pGlu-Pro-Arg-MNA monoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
pGlu-Pro-Arg-MNA monoacetate is a chromogenic peptide substrate designed for the sensitive and specific measurement of serine protease activity. Its core mechanism of action lies in its targeted cleavage by specific proteases, leading to the release of a chromophoric molecule, 4-methoxy-2-naphthylamine (B556539) (MNA), which can be quantified spectrophotometrically. This guide provides a comprehensive overview of the substrate's mechanism, its primary enzymatic targets, detailed experimental protocols for its use in quantitative enzyme assays, and relevant kinetic data. The information presented is intended to equip researchers in drug discovery and diagnostics with the necessary knowledge to effectively utilize this tool in their studies.
Core Mechanism of Action
The fundamental principle behind this compound's utility as a research tool is the enzymatic hydrolysis of a specific peptide bond. The tripeptide sequence, pyroglutamyl-prolyl-arginine, mimics the natural recognition sites of several trypsin-like serine proteases.
The mechanism unfolds in a two-step process:
-
Enzymatic Recognition and Cleavage: A target protease, such as Activated Protein C (APC) or plasma kallikrein, recognizes and binds to the pGlu-Pro-Arg sequence of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the 4-methoxy-2-naphthylamine (MNA) moiety.
-
Chromophore Release and Detection: This cleavage event liberates the MNA molecule. Free MNA possesses distinct spectrophotometric properties compared to the parent substrate. The concentration of the released MNA, which is directly proportional to the enzymatic activity, can be measured by monitoring the change in absorbance at a specific wavelength.
The following diagram illustrates this enzymatic cleavage and detection process:
Primary Enzymatic Targets and Applications
pGlu-Pro-Arg-MNA is primarily utilized as a substrate for trypsin-like serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to arginine residues. Key enzymes that can be assayed using this substrate include:
-
Activated Protein C (APC): A crucial anticoagulant and anti-inflammatory enzyme. Assays using pGlu-Pro-Arg-MNA are valuable for diagnosing Protein C deficiencies and for monitoring therapies that modulate its activity.[1]
-
Plasma Kallikrein: A key component of the contact activation system of coagulation and the kinin-kallikrein system, which is involved in inflammation and blood pressure regulation. This substrate can be used to measure kallikrein activity in plasma and other biological samples.[2][3][4][5]
-
Factor XIa: A serine protease in the intrinsic pathway of the coagulation cascade.[6][7][8]
Quantitative Data and Enzyme Kinetics
| Enzyme | Substrate | Km (mol/L) | kcat (s-1) | Buffer and Conditions |
| Activated Protein C (bovine, RVV activated) | S-2366 | 2 x 10-4 | 80 | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl) and 4 mmol/L CaCl2 at 37°C |
| Activated Protein C (human, thrombin-thrombomodulin activated) | S-2366 | 8 x 10-4 | 160 | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl) and 10 mmol/L CaCl2 at 25°C |
| Factor XIa | S-2366 | 4 x 10-4 | 1000 | 0.1 mol/L Phosphate buffer, pH 7.6, I 0.15 mol/L (NaCl) at 37°C |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | 200 - 280 | Data from a study on plasminogen activation by kallikrein, showing kcat values for a similar substrate.[9] |
Table 1: Michaelis-Menten Kinetic Parameters for S-2366 (pyroGlu-Pro-Arg-pNA). [6]
Detailed Experimental Protocols
The following protocols provide a general framework for conducting chromogenic assays using this compound. It is recommended to optimize specific parameters such as substrate concentration, enzyme concentration, and incubation time for each specific application.
General Chromogenic Assay Protocol (Endpoint Method)
This protocol is suitable for determining total enzyme activity over a fixed period.
Materials:
-
This compound
-
Purified enzyme or biological sample containing the enzyme of interest
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4 - 8.0, containing 50 µM ZnCl2 or other required cofactors.[10]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for MNA (typically around 405 nm for similar naphthylamine derivatives, though empirical determination is recommended).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute to the desired final concentration in Assay Buffer. A typical starting concentration is 2 mM.[10]
-
Prepare dilutions of the enzyme or biological sample in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the diluted sample (e.g., 100 µL).[10]
-
Include appropriate controls:
-
Blank: Assay Buffer without enzyme.
-
Negative Control: A sample known to be devoid of the target enzyme activity.
-
Positive Control: A known concentration of purified active enzyme.
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding a specific volume of the pGlu-Pro-Arg-MNA solution to each well (e.g., 100 µL).[10]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.[2]
-
-
Reaction Termination:
-
Stop the reaction by adding a specific volume of the Stopping Reagent to each well (e.g., 50 µL).[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the determined wavelength for MNA.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the enzyme activity based on a standard curve generated with a known concentration of MNA or by using the molar extinction coefficient of MNA.
-
The following diagram outlines the workflow for this endpoint assay:
Kinetic Assay Protocol
This protocol is designed for determining reaction rates (Vmax) and Michaelis-Menten constants (Km).
Materials:
-
Same as for the endpoint assay, excluding the Stopping Reagent.
-
A microplate reader capable of taking kinetic readings at specified intervals.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations around the expected Km.
-
Prepare a fixed, optimized concentration of the enzyme in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution to each well.
-
-
Reaction Initiation and Measurement:
-
Place the plate in the pre-warmed (e.g., 37°C) microplate reader.
-
Initiate the reaction by adding the different concentrations of the substrate solution to the wells.
-
Immediately start kinetic measurements, recording the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of change in absorbance to the rate of product formation using a standard curve or the molar extinction coefficient of MNA.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Conclusion
This compound is a valuable tool for the quantitative analysis of specific serine protease activities. Its mechanism of action, based on enzymatic cleavage and subsequent release of a chromophore, allows for simple and sensitive spectrophotometric assays. By understanding the core principles, kinetic parameters of analogous substrates, and detailed experimental protocols outlined in this guide, researchers can effectively employ this substrate in a variety of applications, from basic enzymatic characterization to high-throughput screening in drug discovery.
References
- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. coachrom.com [coachrom.com]
- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Demonstration of kallikrein-like protease activity in nonactivated plasma of patients with Cooley's anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aniara.com [aniara.com]
- 7. quadratech.co.uk [quadratech.co.uk]
- 8. Diapharma Group, Inc. SUBSTRATE S-2366(25MGVIAL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 11. endotell.ch [endotell.ch]
A Technical Guide to pGlu-Pro-Arg-MNA Monoacetate: A Chromogenic Substrate for Protease Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of pGlu-Pro-Arg-MNA monoacetate, a crucial tool for researchers in enzymology and drug development. This document details its core chemical attributes, experimental applications, and the underlying biochemical pathways.
Core Chemical Properties
This compound is a synthetic tripeptide derivative that serves as a chromogenic substrate for specific proteases. Its chemical structure is designed to mimic the natural cleavage site of certain enzymes, enabling precise and quantifiable analysis of their activity.
| Property | Value | Citation(s) |
| Chemical Name | L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-2-naphthylamide monoacetate | [1][2] |
| CAS Number | 2070009-26-4 | [1][3][4][5] |
| Molecular Formula | C25H36N8O9 | [1][6] |
| Molecular Weight | 592.60 g/mol | [2][3][6] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in water | |
| Storage and Stability | Store at -20°C for long-term stability. | [6] |
Mechanism of Action and Primary Application: Protein C Activity Assay
This compound is predominantly utilized as a chromogenic substrate for the determination of activated Protein C (APC) activity.[4] Protein C is a vitamin K-dependent serine protease zymogen that plays a critical role in the regulation of blood coagulation.[7]
The assay principle is based on a two-step enzymatic reaction:
-
Activation of Protein C: In the presence of a specific activator, such as Protac®, a venom-derived enzyme from Agkistrodon contortrix contortrix, Protein C is converted to its active form, activated Protein C (APC).[8]
-
Chromogenic Substrate Cleavage: APC then cleaves the this compound substrate at the arginine residue. This cleavage releases the chromophore, 4-methoxy-2-naphthylamine (B556539) (MNA). The rate of MNA release, which can be measured spectrophotometrically, is directly proportional to the activity of APC in the sample.[4][9]
This chromogenic assay offers a sensitive and specific method for quantifying Protein C activity, which is crucial for diagnosing Protein C deficiencies and monitoring anticoagulant therapies.[9]
Protein C Activation Pathway
The activation of Protein C is a key regulatory step in the coagulation cascade. The following diagram illustrates the activation of Protein C and its subsequent action on its substrate.
Experimental Protocols
While specific assay conditions may vary depending on the commercial kit and laboratory instrumentation, a general protocol for determining Protein C activity using this compound is outlined below.
Reagents and Materials
-
This compound solution
-
Protein C activator (e.g., Protac®)
-
Tris buffer (pH 7.4-8.4)
-
Patient plasma or purified Protein C standard
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for MNA.
-
Incubator or water bath at 37°C
Assay Procedure
The following diagram outlines the typical workflow for a chromogenic Protein C assay.
Detailed Steps:
-
Reagent Preparation: Prepare working solutions of the this compound substrate, Protein C activator, and reaction buffer according to the manufacturer's instructions.
-
Sample Preparation: Centrifuge whole blood to obtain platelet-poor plasma. Prepare dilutions of the plasma sample and Protein C standards.
-
Activation: In a microplate well, mix the plasma sample or standard with the Protein C activator. Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for the complete activation of Protein C.
-
Substrate Addition: Initiate the chromogenic reaction by adding the this compound substrate to the wells.
-
Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the change in absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay) at the wavelength corresponding to the maximum absorbance of the released MNA.
-
Calculation: Determine the rate of change in absorbance (ΔA/min) for each sample and standard. Construct a standard curve by plotting the ΔA/min of the standards against their known Protein C concentrations. Calculate the Protein C activity in the unknown samples by interpolating their ΔA/min values from the standard curve.
Quantitative Data
| Parameter | Symbol | Description |
| Michaelis Constant | Km | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It reflects the affinity of the enzyme for the substrate. |
| Maximum Velocity | Vmax | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
Specificity and Reactivity
The amino acid sequence of pGlu-Pro-Arg-MNA is designed to be relatively specific for activated Protein C. The cleavage occurs after the arginine residue, a common recognition site for trypsin-like serine proteases.[10] However, cross-reactivity with other serine proteases present in biological samples, such as thrombin, Factor Xa, plasmin, and kallikrein, may occur.[10] The specificity of the assay is enhanced by the use of a specific Protein C activator and by carefully controlling the reaction conditions. It is important to note that the substrate itself is not exclusively cleaved by APC, and its use in complex biological mixtures requires careful validation.
Conclusion
This compound is a valuable tool for the quantitative determination of Protein C activity. Its use in chromogenic assays provides a sensitive and reliable method for both clinical diagnostics and basic research. A thorough understanding of its chemical properties, the assay principles, and potential for cross-reactivity is essential for obtaining accurate and reproducible results. This guide provides a foundational understanding for researchers and professionals working in the fields of hematology, enzymology, and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pGlu-Pro-Arg-MNA (monoacetate) - MedChem Express [bioscience.co.uk]
- 4. This compound | CAS#:2070009-26-4 | Chemsrc [chemsrc.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 7. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast functional protein C assay using Protac, a novel protein C activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
pGlu-Pro-Arg-MNA Monoacetate: A Chromogenic Substrate for Protease Activity an In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA monoacetate is a synthetic chromogenic substrate designed for the sensitive and specific measurement of certain serine protease activities. This tripeptide, consisting of pyroglutamic acid, proline, and arginine, is linked to a 7-amino-4-methylcoumarin (B1665955) (MNA) group. Upon enzymatic cleavage of the amide bond between the arginine residue and the MNA moiety, the highly fluorescent 7-amino-4-methylcoumarin (also known as AMC) is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme kinetics, screen for inhibitors, and characterize protease function. This guide provides a comprehensive overview of the substrate's properties, detailed experimental protocols, and insights into the relevant biological signaling pathways.
Core Properties of this compound and its Fluorophore
The utility of this compound as a chromogenic substrate is primarily due to the spectral properties of the released 7-amino-4-methylcoumarin (AMC) fluorophore.
| Property | Value | Reference |
| Substrate Molecular Formula | C25H36N8O9 | [1] |
| Substrate Molecular Weight | 592.60 g/mol | [1] |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [2][3] |
| AMC Excitation Wavelength | ~340-380 nm | [2][4] |
| AMC Emission Wavelength | ~440-460 nm | [2][4] |
| Appearance | Solid | [5] |
| Storage | Store at -20°C | [6] |
Enzymatic Reaction and Detection Principle
The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the substrate, leading to the release of the fluorescent AMC molecule. In its conjugated form within the peptide, the fluorescence of AMC is quenched. Proteolytic cleavage at the C-terminal side of the arginine residue liberates free AMC, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity.
Key Enzymes Assayed with pGlu-Pro-Arg-MNA
The pGlu-Pro-Arg sequence is recognized by several trypsin-like serine proteases. This substrate is particularly useful for assaying the activity of:
-
Activated Protein C (APC): A crucial anticoagulant and anti-inflammatory enzyme.
-
Kallikrein: Involved in the kinin-kallikrein system, which regulates blood pressure, inflammation, and coagulation.
-
Urokinase (uPA): A key component of the fibrinolytic system, responsible for breaking down blood clots.
-
Plasmin: The main enzyme of the fibrinolytic system.
-
Thrombin: A central enzyme in the coagulation cascade.
While this substrate can be cleaved by these enzymes, specific kinetic parameters such as Km and Vmax for this compound are not widely available in the public domain and should be determined empirically for each specific enzyme and assay condition.
Experimental Protocols
The following provides a generalized, adaptable protocol for a fluorometric assay using this compound. It is essential to optimize the specific concentrations of the enzyme and substrate, as well as the buffer conditions, for each particular application.
Materials Required:
-
This compound
-
Purified enzyme of interest (e.g., Activated Protein C, Kallikrein)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing relevant cofactors like Ca2+ if necessary)
-
DMSO (for preparing the substrate stock solution)
-
96-well black microplates (for fluorescence assays)
-
Fluorescence microplate reader with excitation and emission filters for AMC
Stock Solution Preparation:
-
Substrate Stock Solution (10 mM): Dissolve the this compound powder in DMSO to a final concentration of 10 mM. Mix thoroughly until fully dissolved. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
General Assay Procedure:
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration is typically at or near the Km value for the enzyme, which should be determined experimentally. A common starting point is a final concentration in the range of 10-100 µM.
-
-
Assay Setup (96-well plate):
-
Blank Wells: Add assay buffer only.
-
Substrate Control Wells: Add the substrate working solution and assay buffer (no enzyme).
-
Enzyme Wells: Add the enzyme working solution.
-
-
Initiate the Reaction: Add the substrate working solution to the enzyme wells to start the reaction. The total volume in each well should be consistent (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Excitation Wavelength: 350-380 nm
-
Emission Wavelength: 440-460 nm
-
Kinetic Measurement: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate control wells) from the values obtained for the enzyme wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope of the line, RFU/min).
-
To convert the reaction velocity to molar terms (e.g., moles/min), a standard curve can be generated using known concentrations of free AMC.
Relevant Signaling Pathways
The enzymes that cleave pGlu-Pro-Arg-MNA are involved in critical physiological and pathological signaling pathways. Understanding these pathways is essential for interpreting the results of enzyme activity assays and for the development of targeted therapeutics.
Activated Protein C (APC) Signaling Pathway
Activated Protein C is a serine protease with both anticoagulant and cytoprotective functions.[7][8] Its signaling is initiated by binding to the endothelial cell protein C receptor (EPCR).[8] The APC/EPCR complex can then cleave and activate Protease-Activated Receptor 1 (PAR1), leading to various downstream effects that are distinct from PAR1 activation by thrombin.[1][9] This biased signaling is thought to be responsible for APC's anti-inflammatory and anti-apoptotic effects.[10]
Kallikrein-Kinin System
The Kallikrein-Kinin system is a cascade of proteins that plays a role in inflammation, blood pressure control, coagulation, and pain.[11] Plasma prekallikrein is converted to the active enzyme kallikrein, which then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[12][13] Bradykinin exerts its effects by binding to B1 and B2 receptors on various cell types.[12]
Urokinase Plasminogen Activator (uPA) Signaling
Urokinase is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[14] Plasmin, in turn, is a broad-spectrum protease that degrades fibrin (B1330869) clots and also activates matrix metalloproteinases (MMPs), contributing to tissue remodeling and cell migration.[15] uPA initiates its signaling cascade by binding to its cellular receptor, uPAR.[16][17]
Thrombin and the Coagulation Cascade
Thrombin is a multifunctional serine protease that plays a central role in the coagulation cascade.[18][19] Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[20] Thrombin also amplifies its own production by activating other coagulation factors and platelets.[21]
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE PROTEIN C PATHWAY AND PATHOLOGICAL PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. apexbt.com [apexbt.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thrombin - Wikipedia [en.wikipedia.org]
- 19. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 21. assaygenie.com [assaygenie.com]
The Discovery and Application of pGlu-Pro-Arg-MNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic substrate pGlu-Pro-Arg-MNA, its history, and its application in the study of the protein C anticoagulant pathway. Designed for researchers, scientists, and drug development professionals, this document details the discovery of related chromogenic and fluorogenic substrates, experimental protocols for their use, and the signaling pathways they help to elucidate.
Introduction: The Role of Protein C and the Need for Sensitive Assays
The protein C pathway is a critical component of the body's natural anticoagulant system, playing a vital role in regulating blood coagulation and inflammation.[1][2][3][4] Protein C, a vitamin K-dependent zymogen, is converted to its active form, activated protein C (APC), by the thrombin-thrombomodulin complex on the surface of endothelial cells.[1][2][3][4] APC then acts to downregulate further thrombin generation by proteolytically inactivating coagulation cofactors Va and VIIIa.[1][2][3][4] Deficiencies in protein C can lead to an increased risk of thrombotic events.
The development of synthetic substrates has been instrumental in allowing researchers to study the activity of APC and diagnose protein C deficiencies. These substrates are short peptides that mimic the natural cleavage site of APC, linked to a reporter molecule that produces a detectable signal upon cleavage. pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive measurement of APC activity.
History and Discovery: From Chromogenic to Fluorogenic Substrates
The development of synthetic substrates for proteases began in the 1970s with the introduction of chromogenic substrates.[5] These early substrates utilized a chromophore, typically p-nitroaniline (pNA), which, when cleaved from the peptide, produces a yellow color that can be measured by a spectrophotometer.
A key milestone in the development of substrates for activated protein C was the synthesis of pGlu-Pro-Arg-pNA, also known as S-2366.[5] This substrate proved to be highly specific for APC and became a widely used tool for both research and clinical diagnostics.[5]
The quest for greater sensitivity in enzyme assays led to the development of fluorogenic substrates. These substrates replace the chromophore with a fluorophore, a molecule that emits light upon excitation. A commonly used fluorophore is 7-amino-4-methylcoumarin (B1665955) (AMC). When attached to the peptide, the fluorescence of AMC is quenched. Upon cleavage by the target enzyme, free AMC is released, resulting in a significant increase in fluorescence that can be measured with a fluorometer. This fluorescence-based detection offers a significant increase in sensitivity compared to colorimetric methods.
Quantitative Data
The following tables summarize key quantitative data for chromogenic and fluorogenic substrates used in activated protein C assays. It is important to note that specific kinetic parameters for pGlu-Pro-Arg-MNA are not widely published. The data for the chemically similar chromogenic substrate S-2366 (pGlu-Pro-Arg-pNA) is provided for reference.
Table 1: Physicochemical Properties of pGlu-Pro-Arg-MNA and S-2366
| Property | pGlu-Pro-Arg-MNA | pGlu-Pro-Arg-pNA (S-2366) |
| Molecular Formula | C23H32N8O7 | C21H30N8O6 |
| Molecular Weight | 532.55 g/mol | 490.5 g/mol |
| Reporter Group | 7-amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Detection Method | Fluorometric | Colorimetric (Photometric) |
| Excitation Wavelength | ~380 nm | Not Applicable |
| Emission Wavelength | ~460 nm | Not Applicable |
| Absorbance Wavelength | Not Applicable | 405 nm |
Table 2: Kinetic Parameters of Activated Protein C with a Chromogenic Substrate (S-2366)
| Parameter | Value | Conditions |
| Michaelis Constant (Km) | ~0.2 mM | Tris buffer, pH 8.4, 37°C |
| Catalytic Rate Constant (kcat) | ~25 s-1 | Tris buffer, pH 8.4, 37°C |
Note: This data is for the chromogenic substrate S-2366 and should be considered as an approximation for the fluorogenic substrate pGlu-Pro-Arg-MNA. Kinetic parameters can vary depending on the specific assay conditions.
Experimental Protocols
The following is a detailed, generalized protocol for the determination of protein C activity in plasma using a fluorogenic substrate like pGlu-Pro-Arg-MNA.
Principle
Protein C in the plasma sample is activated by a specific enzyme from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commonly known as Protac®.[1] The resulting activated protein C (APC) then cleaves the fluorogenic substrate, pGlu-Pro-Arg-MNA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the amount of protein C activity in the sample.
Reagents and Materials
-
Tris Buffer: 50 mM Tris-HCl, pH 8.4, containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA).
-
Protein C Activator: Protac® reconstituted according to the manufacturer's instructions.
-
Fluorogenic Substrate: pGlu-Pro-Arg-MNA stock solution (e.g., 10 mM in DMSO), diluted to a working concentration (e.g., 1 mM) in Tris buffer.
-
Standard Plasma: Calibrated normal human plasma with a known protein C activity.
-
Patient Plasma: Platelet-poor plasma collected in 3.2% sodium citrate.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
Assay Procedure
-
Preparation of Standard Curve: Prepare a series of dilutions of the standard plasma in Tris buffer to generate a standard curve (e.g., 100%, 50%, 25%, 12.5%, 0% protein C activity).
-
Sample Preparation: Dilute the patient plasma samples in Tris buffer (e.g., 1:10 dilution).
-
Activation Step:
-
Add 20 µL of each standard dilution and diluted patient plasma to separate wells of the 96-well microplate.
-
Add 20 µL of the Protein C Activator (Protac®) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for the activation of protein C.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of the pGlu-Pro-Arg-MNA working solution to each well to initiate the reaction.
-
Immediately place the microplate in the fluorescence microplate reader.
-
Measure the rate of fluorescence increase (kinetic mode) at 37°C for a set period (e.g., 10 minutes), with readings taken every 30 seconds. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for each standard and patient sample.
-
Plot the rate of reaction for the standards against their corresponding protein C activity to generate a standard curve.
-
Determine the protein C activity of the patient samples by interpolating their reaction rates from the standard curve.
-
Signaling Pathways and Experimental Workflows
The primary utility of pGlu-Pro-Arg-MNA is in quantifying the enzymatic activity of activated protein C, which is a key effector in the protein C anticoagulant pathway.
The experimental workflow for a typical protein C activity assay using pGlu-Pro-Arg-MNA is a multi-step process designed for accuracy and reproducibility.
Conclusion
pGlu-Pro-Arg-MNA represents a valuable tool for researchers in the fields of hemostasis, thrombosis, and drug development. Its fluorogenic nature provides a highly sensitive method for the quantification of activated protein C activity. While the specific historical details of its initial synthesis are not as well-documented as its chromogenic predecessor, S-2366, its utility in the laboratory is clear. The detailed experimental protocol and pathway diagrams provided in this guide serve as a comprehensive resource for the effective application of this important research tool. Further research to establish and publish the precise kinetic parameters of pGlu-Pro-Arg-MNA with activated protein C would be a valuable contribution to the field.
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the protein C anticoagulant and antiinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to pGlu-Pro-Arg-MNA Monoacetate for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chromogenic substrate, pGlu-Pro-Arg-MNA monoacetate, for use in enzyme kinetics studies. It details the substrate's properties, the enzymes it interacts with, and methodologies for its application in assays for Activated Protein C (APC) and plasma kallikrein.
Introduction to this compound
Pyrrolidoneglutamyl-Prolyl-Arginyl-7-amino-4-methylcoumarin monoacetate (this compound) is a synthetic chromogenic and fluorogenic substrate designed for the sensitive and specific measurement of serine protease activity. Its chemical structure, featuring a peptide sequence recognized by specific enzymes, is linked to a reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Enzymatic cleavage of the amide bond between the arginine residue and AMC releases the fluorophore, which can be quantified to determine enzyme activity.
This substrate is particularly useful for studying enzymes involved in the coagulation cascade and the kallikrein-kinin system, such as Activated Protein C (APC) and plasma kallikrein. The high specificity of the peptide sequence allows for targeted investigation of these enzymes in purified systems and complex biological samples like plasma.
Principle of the Enzymatic Assay
The fundamental principle of an enzyme kinetic assay using this compound lies in the enzymatic hydrolysis of the substrate, leading to the release of a quantifiable product. The rate of product formation is directly proportional to the enzyme's activity under specific conditions.
The enzymatic reaction can be summarized as follows:
pGlu-Pro-Arg-MNA + H₂O --(Enzyme)--> pGlu-Pro-Arg + MNA
The released 7-amino-4-methylcoumarin (MNA) is a fluorescent molecule. The rate of its formation can be monitored in real-time using a fluorometer, typically with an excitation wavelength around 380 nm and an emission wavelength around 460 nm. Alternatively, for some applications, a colorimetric signal from a similar p-nitroanilide (pNA) substrate can be measured at 405 nm.
Substrate Characteristics and Enzyme Specificity
This compound is a water-soluble, lyophilized powder. The peptide sequence, pGlu-Pro-Arg, is specifically designed to be recognized and cleaved by certain serine proteases.
Primary Target Enzymes:
-
Activated Protein C (APC): A key anticoagulant enzyme that proteolytically inactivates Factors Va and VIIIa. Assays for APC are crucial in thrombosis research and the development of anticoagulant drugs.
-
Plasma Kallikrein: A multifunctional serine protease involved in the contact activation system of coagulation, inflammation, and blood pressure regulation.
Other Potential Enzymes:
Due to the presence of an arginine residue at the P1 position, other trypsin-like serine proteases may also cleave this substrate, albeit with potentially different efficiencies. These can include thrombin, plasmin, and Factor XIa. Therefore, when working with complex biological mixtures, the specificity of the assay for the target enzyme must be ensured through the use of specific activators or inhibitors.
Quantitative Data and Kinetic Parameters
Table 1: Kinetic Parameters for the Chromogenic Substrate S-2366
| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Conditions |
| Activated Protein C (bovine, RVV activated) | 2 x 10-4 mol/L | 80 s-1 | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4 mmol/L CaCl₂, 37°C[1] |
| Activated Protein C (human, thrombin-thrombomodulin activated) | 8 x 10-4 mol/L | 160 s-1 | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂, 25°C[1] |
| Factor XIa | 4 x 10-4 mol/L | 1000 s-1 | 0.1 mol/L Phosphate buffer, pH 7.6, I 0.15 mol/L (NaCl), 37°C[1] |
| Factor XIa | 5.6 x 10-4 mol/L | 350 s-1 | 0.09 mol/L Tris, pH 8.3, 0.09 mol/L NaCl, 1 mg/mL BSA, room temperature[1] |
It is crucial for researchers to empirically determine the Km and Vmax for this compound with their specific enzyme and assay conditions.
Experimental Protocols
The following are detailed methodologies for performing enzyme kinetic assays using this compound. These protocols are based on established methods for similar chromogenic substrates and should be optimized for specific experimental needs.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in sterile, nuclease-free water to a concentration of 10 mM. Store in aliquots at -20°C, protected from light. The substance is hygroscopic and should be stored dry prior to reconstitution.[1]
-
Enzyme Solutions: Prepare stock solutions of purified Activated Protein C or plasma kallikrein in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to achieve a linear reaction rate.
-
APC Activator (for plasma samples): A specific snake venom activator, such as Protac®, is commonly used to activate endogenous Protein C in plasma samples.[2] Reconstitute according to the manufacturer's instructions.
-
Reaction Stop Solution: 2% (v/v) Citric Acid or 50% (v/v) Acetic Acid. This is particularly useful for endpoint assays.
Assay for Purified Activated Protein C
This protocol is designed for a 96-well plate format and kinetic measurement.
-
Prepare the Reaction Mixture: In each well, add the following in order:
-
Assay Buffer (to a final volume of 200 µL)
-
This compound (to a final concentration of 0.1 - 1 mM, to be optimized around the Km)
-
-
Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add the Activated Protein C solution to each well to initiate the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Assay for Protein C Activity in Plasma
This protocol involves the activation of endogenous Protein C prior to substrate addition.
-
Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Activation Step: In a microcentrifuge tube or 96-well plate, mix:
-
Plasma sample (e.g., 10 µL)
-
APC Activator (e.g., Protac®) solution
-
Assay Buffer
-
-
Incubate: Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of Protein C.
-
Substrate Addition: Add this compound to a final concentration optimized for the assay.
-
Kinetic Measurement: Immediately transfer the plate to a fluorometer and measure the rate of fluorescence increase as described in section 5.2.4.
-
Endpoint Measurement (Alternative): After a fixed incubation time with the substrate (e.g., 10 minutes), stop the reaction by adding the Reaction Stop Solution. Measure the total fluorescence.
-
Standard Curve: A standard curve should be prepared using a reference plasma with known Protein C activity.
Assay for Purified Plasma Kallikrein
This protocol is similar to the one for purified APC.
-
Prepare the Reaction Mixture: In each well, add the following in order:
-
Assay Buffer (to a final volume of 200 µL)
-
This compound (to a final concentration of 0.1 - 1 mM)
-
-
Pre-incubate: Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the Reaction: Add the plasma kallikrein solution to each well.
-
Measure Fluorescence: Monitor the increase in fluorescence over time as described in section 5.2.4.
-
Data Analysis: Calculate the initial reaction velocity.
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner.
Table 2: Example Data Table for Enzyme Kinetics
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) |
| ... | ... |
| ... | ... |
| ... | ... |
From this data, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. The catalytic rate constant (kcat) can then be calculated if the enzyme concentration is known (Vmax = kcat * [E]).
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of pGlu-Pro-Arg-MNA.
Experimental Workflow for Purified Enzyme Assay
Caption: Workflow for purified enzyme kinetics.
Experimental Workflow for Plasma Protein C Activity Assay
Caption: Workflow for plasma Protein C assay.
Activated Protein C Signaling Pathway (Simplified)
Caption: Simplified APC anticoagulant pathway.
References
Navigating Anticoagulation: A Technical Guide to the Biological Pathways of pGlu-Pro-Arg-MNA monoacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological pathways involving the chromogenic substrate, pGlu-Pro-Arg-MNA monoacetate. Primarily utilized as a tool in hemostasis research, this synthetic peptide plays a crucial role in the photometric measurement of Activated Protein C (APC) activity, a central regulator of the anticoagulant Protein C pathway. This document provides a detailed overview of the underlying biochemical reactions, comprehensive experimental protocols for APC activity assays, and a summary of the relevant enzymatic kinetics, offering a valuable resource for professionals in thrombosis research and drug development.
The Protein C Anticoagulant Pathway: A Central Role for this compound
The Protein C pathway is a critical physiological mechanism that prevents excessive blood clot formation (thrombosis). This pathway is initiated when thrombin, a key procoagulant enzyme, binds to thrombomodulin on the surface of endothelial cells. This binding alters thrombin's substrate specificity, transforming it into a potent activator of Protein C.
Activated Protein C, a serine protease, then acts to downregulate the coagulation cascade by proteolytically inactivating two key coagulation cofactors, Factor Va and Factor VIIIa. This inactivation significantly reduces the rate of thrombin generation, thereby exerting a powerful anticoagulant effect.
The synthetic substrate, this compound, is designed to mimic the natural cleavage site of Activated Protein C. When introduced into a sample containing APC, the enzyme cleaves the bond between arginine (Arg) and the 7-amino-4-methylcoumarin (B1665955) (MNA) group. The release of free MNA, a fluorogenic molecule, results in a measurable change in absorbance or fluorescence, which is directly proportional to the enzymatic activity of APC in the sample.
Below is a diagram illustrating the core Protein C anticoagulant pathway and the role of this compound in its measurement.
Quantitative Data: Enzymatic Kinetics
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Activated Protein C (human, thrombin-thrombomodulin activated) | pGlu-Pro-Arg-pNA (S-2366) | 800 | 160 | [1] |
| Activated Protein C (bovine, RVV activated) | pGlu-Pro-Arg-pNA (S-2366) | 200 | 80 | [1] |
| Plasma Kallikrein (human) | H-D-Pro-Phe-Arg-pNA | - | 200 - 280 | [2] |
Experimental Protocols
Measurement of Activated Protein C Activity using a Chromogenic Substrate
This protocol outlines the key steps for determining the activity of Activated Protein C in a purified system or in plasma using a chromogenic substrate like this compound.
Principle:
Protein C in the sample is first activated to APC using a specific enzyme activator, commonly derived from snake venom (e.g., Protac® from Agkistrodon contortrix contortrix). The resulting APC then cleaves the chromogenic substrate, releasing a colored or fluorescent compound (MNA). The rate of color/fluorescence development is measured and is proportional to the APC activity.
Materials:
-
Spectrophotometer or Fluorometer: Capable of reading absorbance at 405 nm for pNA substrates or appropriate excitation/emission wavelengths for MNA substrates.
-
Water bath or incubator: Maintained at 37°C.
-
Test tubes or microplate.
-
Pipettes.
-
Buffer: Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.3) containing NaCl and CaCl2.
-
Protein C Activator: e.g., Protac®.
-
Chromogenic Substrate: this compound solution.
-
Stop Solution: e.g., 2% citric acid or 50% acetic acid.
-
Sample: Purified Activated Protein C or citrated plasma.
Procedure:
-
Sample Preparation: If using plasma, it should be platelet-poor and may require dilution in the assay buffer.
-
Activation of Protein C:
-
Pre-warm the sample and Protein C activator to 37°C.
-
In a test tube or microplate well, mix the sample with the Protein C activator.
-
Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for the complete activation of Protein C to APC.
-
-
Chromogenic Reaction:
-
Pre-warm the chromogenic substrate solution to 37°C.
-
Add the chromogenic substrate to the sample mixture to initiate the reaction.
-
-
Measurement:
-
Kinetic Method: Continuously measure the change in absorbance or fluorescence over a set period. The rate of change is proportional to the APC activity.
-
Endpoint Method: After a specific incubation time (e.g., 5-10 minutes), add a stop solution to terminate the reaction. Measure the final absorbance or fluorescence.
-
-
Calculation: Determine the APC activity by comparing the rate of reaction or the final absorbance/fluorescence to a standard curve prepared using known concentrations of Activated Protein C.
Below is a workflow diagram for the experimental protocol.
Interaction with Other Proteases: Kallikrein and Urokinase
While this compound is a highly specific substrate for Activated Protein C, its interaction with other serine proteases involved in hemostasis, such as plasma kallikrein and urokinase, is of interest for understanding its specificity.
-
Plasma Kallikrein: This enzyme is involved in the contact activation pathway of coagulation and the kinin-kallikrein system. While some chromogenic substrates for kallikrein share a C-terminal arginine, the P2 and P3 positions are critical for specificity. For instance, the substrate H-D-Pro-Phe-Arg-pNA is often used for kallikrein assays.[2] The pGlu-Pro-Arg sequence is not the preferred substrate for plasma kallikrein.
-
Urokinase: A key enzyme in the fibrinolytic system, urokinase (urokinase-type plasminogen activator, uPA) also cleaves at arginine residues. However, commercially available chromogenic assays for urokinase typically utilize different peptide sequences, indicating that pGlu-Pro-Arg is not an optimal substrate.
The high specificity of this compound for Activated Protein C is a key attribute that makes it a valuable tool for specifically measuring the activity of this crucial anticoagulant enzyme.
Conclusion
This compound serves as a cornerstone for the functional assessment of the Protein C anticoagulant pathway. Its high specificity for Activated Protein C allows for reliable and reproducible measurement of its enzymatic activity. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of the biological context, quantitative kinetic parameters, and a detailed experimental framework for utilizing this important chromogenic substrate in the study of hemostasis and thrombosis. The provided diagrams and data tables offer a quick and comprehensive reference for laboratory applications.
References
Understanding the fluorescence of MNA in assays.
An In-depth Technical Guide to the Fluorescence of MUNANA in Neuraminidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acronym "MNA" can refer to several distinct entities in biomedical research. This guide focuses on the most common application in fluorescence-based assays within drug development: MUNANA , the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid. Its utility is central to the enzymatic assays for neuraminidase, a key target in antiviral drug discovery, particularly for the influenza virus. This document will provide a comprehensive overview of the principles, quantitative data, and experimental protocols associated with the use of MUNANA in these critical assays.
Core Principle: Enzymatic Activation of a Fluorophore
The fluorescence observed in MUNANA-based assays is not inherent to the MUNANA molecule itself. Instead, MUNANA serves as a non-fluorescent substrate for the enzyme neuraminidase (also known as sialidase). Neuraminidase, a critical enzyme for the proliferation of many viruses like influenza, functions by cleaving terminal sialic acid residues from glycoproteins.[1] In this assay, neuraminidase cleaves the glycosidic bond in MUNANA, releasing two products: N-acetylneuraminic acid (sialic acid) and the highly fluorescent molecule, 4-methylumbelliferone (B1674119) (4-MU).[1][2] The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity of neuraminidase. Consequently, a reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme, a foundational principle for screening antiviral drug candidates.[1]
Mechanism of Fluorescence Generation
The core of the assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making the assay highly sensitive.[1]
Caption: Enzymatic cleavage of MUNANA by neuraminidase to produce the fluorescent 4-MU.
Quantitative Data
The quantitative aspects of the MUNANA assay are centered on the fluorescence properties of its product, 4-methylumbelliferone (4-MU), and the performance of the assay in determining inhibitor potency.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~365 nm | Optimal wavelength for exciting the 4-methylumbelliferone product.[1] |
| Emission Wavelength (λem) | ~450 nm | Peak fluorescence emission of 4-methylumbelliferone.[1] |
| Assay Format | 96-well or 384-well plates | Amenable to high-throughput screening (HTS) for drug discovery.[3][4] |
| Readout | Endpoint or Kinetic | The fluorescence signal is stable for hours, allowing for either measurement type.[3] |
Experimental Protocols
Below are generalized protocols for conducting neuraminidase activity and inhibition assays using MUNANA. Specific concentrations and incubation times may need to be optimized depending on the virus strain and enzyme concentration.
Neuraminidase Activity Assay
This protocol is used to determine the optimal dilution of a virus sample for use in the inhibition assay.
Caption: Workflow for the neuraminidase activity assay.
Methodology:
-
Prepare Virus Dilutions: Create a series of dilutions of the virus stock in assay buffer (e.g., 33.3 mM MES buffer, 4 mM CaCl2, pH 6.5).[2]
-
Plate Virus: Add the virus dilutions to the wells of a black, flat-bottom 96-well plate.[4] Include wells with buffer only as a negative control.
-
Initiate Reaction: Add a working solution of MUNANA (e.g., 200 µM) to all wells to start the enzymatic reaction.[1][2]
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing 40% ethanol).[4]
-
Measure Fluorescence: Read the plate in a fluorescence microplate reader with excitation at ~365 nm and emission at ~450 nm.[1]
-
Analyze Data: Plot fluorescence intensity against virus dilution to determine the dilution that yields a signal in the linear range of the assay, which will be used for the inhibition assay.
Neuraminidase Inhibition Assay
This protocol is used to determine the potency (e.g., IC50) of an inhibitor.
Caption: Workflow for the neuraminidase inhibition assay.
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (e.g., Oseltamivir (B103847), Zanamivir) in the assay buffer.[3]
-
Plate Inhibitor and Virus: Add the inhibitor dilutions to the wells of a 96-well plate. Add the pre-determined optimal dilution of the virus to these wells. Include control wells for 100% activity (virus, no inhibitor) and 0% activity (no virus).
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MUNANA substrate solution to all wells.[1]
-
Incubate: Incubate the plate at 37°C.
-
Stop Reaction: Add the stop solution.
-
Measure Fluorescence: Read the fluorescence at ~365 nm excitation and ~450 nm emission.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[1]
Applications in Drug Development
The MUNANA-based fluorescence assay is a cornerstone of influenza antiviral drug development for several reasons:
-
High-Throughput Screening (HTS): The assay's simplicity, robustness, and plate-based format make it ideal for screening large libraries of chemical compounds to identify novel neuraminidase inhibitors.[1][3]
-
Antiviral Susceptibility Testing: It is widely used by public health and research laboratories to monitor the susceptibility of circulating influenza virus strains to approved neuraminidase inhibitors like oseltamivir and zanamivir.[3][4] This is crucial for detecting the emergence of drug-resistant strains.[3]
-
Standardization: Kits and protocols based on MUNANA, such as the NA-Fluor™ Influenza Neuraminidase Assay, provide standardization and reproducibility, allowing for direct comparison of data across different laboratories.[3][4]
Conclusion
The fluorescence of 4-methylumbelliferone, generated by the enzymatic cleavage of the MUNANA substrate, provides a sensitive and reliable method for quantifying neuraminidase activity. This assay is an indispensable tool in the field of drug development, particularly for the discovery and surveillance of antiviral agents targeting the influenza virus. Its adaptability to high-throughput formats ensures its continued relevance in the ongoing search for new and effective therapeutics.
References
A Technical Guide to pGlu-Pro-Arg-MNA monoacetate (CAS: 2070009-26-4) for Researchers and Drug Development Professionals
An in-depth examination of the biochemical properties, mechanism of action, and applications of the synthetic substrate, pGlu-Pro-Arg-MNA monoacetate, in enzymatic assays.
Introduction
This compound is a synthetic tripeptide derivative that serves as a valuable tool in the fields of biochemistry, hematology, and drug discovery.[1][2] Its specific amino acid sequence, pyroglutamyl-prolyl-arginine, is designed to be a target for specific serine proteases, most notably Thrombin and Activated Protein C (APC).[1][3] The covalent attachment of a 4-methoxy-2-naphthylamine (B556539) (MNA) group allows for the sensitive detection of enzymatic activity.[1] Upon cleavage of the amide bond between arginine and MNA, the liberated naphthylamine derivative can be quantified, providing a direct measure of enzyme activity. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its use in research and drug development.
Biochemical Properties and Data
| Property | Value | Reference |
| CAS Number | 2070009-26-4 | [2] |
| Molecular Formula | C25H36N8O9 | [2] |
| Molecular Weight | 592.6 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water | [4] |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action: A Dual-Detection Substrate
The utility of this compound lies in its function as a release-based reporter substrate. The peptide sequence is recognized by the active site of target proteases, such as thrombin and activated Protein C. The enzyme catalyzes the hydrolysis of the peptide bond between the C-terminal arginine residue and the 4-methoxy-2-naphthylamine (MNA) moiety.
This enzymatic cleavage is the key to the detection method. The intact substrate is largely non-fluorescent. However, the released MNA is a fluorophore, and its appearance can be monitored using a fluorometer. Although often referred to as a "chromogenic" substrate in vendor literature, the MNA leaving group is inherently fluorescent.[1] This dual-potential allows for either colorimetric or the more sensitive fluorometric detection of enzymatic activity.
Caption: Enzymatic cleavage of pGlu-Pro-Arg-MNA by target proteases.
Applications in Research and Drug Discovery
The primary application of this compound is in the quantitative determination of the enzymatic activity of thrombin and activated Protein C. This is crucial in a variety of research and clinical contexts.
-
Antithrombin III Activity Assays: This substrate can be used to measure the activity of antithrombin III, a key inhibitor of thrombin in the blood.
-
Protein C Activity Assays: It is employed in photometric and fluorometric methods to determine the activity of Protein C, a vital anticoagulant.[1][6][7] This is particularly relevant in the diagnosis and study of Protein C deficiencies.[1]
-
Drug Discovery: The substrate is a valuable tool for high-throughput screening of potential inhibitors or activators of thrombin and activated Protein C.
Experimental Protocols
The following are generalized protocols for the use of this compound in enzymatic assays. It is recommended to optimize the specific concentrations of enzyme and substrate, as well as buffer conditions, for each specific application.
Fluorometric Assay for Protease Activity
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, deionized water. Store at -20°C in aliquots.
-
Enzyme Solution: Dilute the target enzyme (e.g., thrombin or activated Protein C) to the desired concentration in the assay buffer immediately before use.
2. Assay Procedure:
-
To each well of a black, clear-bottom 96-well plate, add 50 µL of the enzyme solution at various concentrations.
-
Include a "no enzyme" control well containing 50 µL of assay buffer.
-
Initiate the reaction by adding 50 µL of a working solution of the substrate (e.g., 200 µM in assay buffer) to each well. The final substrate concentration will be 100 µM.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with an excitation wavelength of 335-350 nm and an emission wavelength of 410-440 nm.
3. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate, and calculate the IC₅₀ value.
Caption: General workflow for an enzyme activity assay.
Signaling Pathways
This compound is a substrate for key enzymes in the coagulation cascade. Understanding these pathways is essential for interpreting assay results.
The Protein C Anticoagulant Pathway
Protein C is a vitamin K-dependent zymogen that is activated to APC by the thrombin-thrombomodulin complex on the surface of endothelial cells.[8][9][10] APC, with its cofactor Protein S, then inactivates Factors Va and VIIIa, thereby downregulating thrombin generation and acting as a potent anticoagulant.[8][11][12] Assays using pGlu-Pro-Arg-MNA can quantify the activity of this crucial regulatory enzyme.
Caption: The Protein C anticoagulant pathway.
Conclusion
This compound is a versatile and sensitive substrate for the measurement of thrombin and activated Protein C activity. Its utility in both photometric and fluorometric assays makes it a valuable tool for basic research, clinical diagnostics, and drug discovery. The detailed understanding of its mechanism of action and the signaling pathways in which its target enzymes operate is crucial for the accurate interpretation of experimental results. This guide provides a foundational understanding for researchers and professionals working with this important biochemical reagent.
References
- 1. This compound | CAS#:2070009-26-4 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pGlu-Pro-Arg-MNA (monoacetate) - MedChem Express [bioscience.co.uk]
- 6. pGlu-Pro-Arg-MNA | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The role of protein C in blood coagulation [scpcd.com]
- 9. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 10. ahajournals.org [ahajournals.org]
- 11. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teachmephysiology.com [teachmephysiology.com]
Methodological & Application
Application Notes and Protocols for pGlu-Pro-Arg-MNA Monoacetate Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) monoacetate, a chromogenic substrate for the photometric determination of enzyme activity. This substrate is particularly useful for assays involving proteases such as plasma kallikrein and activated protein C.
Principle of the Assay
The pGlu-Pro-Arg-MNA monoacetate assay is based on the enzymatic hydrolysis of the peptide substrate by a target protease. This cleavage releases the chromogenic group, p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme's activity and can be measured spectrophotometrically by the increase in absorbance at 405 nm.[1][2]
The enzymatic reaction can be summarized as follows:
pGlu-Pro-Arg-pNA + H₂O ---(Enzyme)---> pGlu-Pro-Arg-OH + p-nitroaniline (pNA)
The released pNA has a high absorbance at 405 nm, allowing for sensitive detection of enzymatic activity. The assay can be performed as a kinetic measurement, where the change in absorbance is monitored over time, or as an endpoint assay, where the reaction is stopped after a specific time, and the final absorbance is measured.[3][4][5]
Applications
This assay protocol is applicable for the quantitative determination of the activity of several proteases, including:
-
Plasma Kallikrein: An important enzyme in the kallikrein-kinin system, involved in inflammation, blood pressure regulation, and coagulation.
-
Activated Protein C (APC): A key anticoagulant enzyme that proteolytically inactivates Factors Va and VIIIa.[6][7]
The assay can be used for routine enzyme activity measurements, inhibitor screening, and kinetic studies.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| This compound | High purity (>95%) | Powder: -20°C to -80°C; Stock solution: -20°C (1 month) or -80°C (6 months)[6] |
| Assay Buffer | e.g., Tris-HCl buffer (50 mM, pH 7.8) containing NaCl (e.g., 150 mM) | 4°C |
| Enzyme Source | Purified enzyme or biological sample (e.g., citrated plasma) | As per sample requirements; plasma can be stored at -20°C or below.[1] |
| Activator (if required) | e.g., Protac® for Protein C[6][7], Factor XIIa for prekallikrein[8] | As per manufacturer's instructions |
| Stop Solution (for endpoint assay) | e.g., 20% Acetic Acid or 2% Citric Acid[2] | Room Temperature |
| p-nitroaniline (pNA) Standard | For quantitative measurements | As per manufacturer's instructions |
| 96-well microplate | Clear, flat-bottom | Room Temperature |
| Microplate reader | Capable of measuring absorbance at 405 nm | N/A |
Experimental Protocols
-
pGlu-Pro-Arg-MNA Substrate Stock Solution:
-
Dissolve the this compound powder in sterile, deionized water to create a stock solution (e.g., 1-10 mM).[6][9]
-
If solubility is an issue, small amounts of DMSO or acetic acid solution (10-30%) can be used to aid dissolution before diluting with water.[10]
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Assay Buffer:
-
Prepare a Tris-HCl buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8 at 25°C).[11] The optimal pH may vary depending on the enzyme being assayed.
-
-
p-nitroaniline (pNA) Standard Curve:
-
Prepare a stock solution of pNA (e.g., 1 mM in water or DMSO).
-
Create a series of dilutions from the stock solution in the assay buffer to generate a standard curve (e.g., 0, 4, 8, 12, 16, 20 nmol/well).[12]
-
Measure the absorbance of the standards at 405 nm.
-
Plot absorbance versus pNA concentration (nmol/well) to create the standard curve.
-
This protocol provides a general guideline. Optimal conditions should be determined for each specific application.
Kinetic Assay:
-
Prepare the reaction mixture: In a 96-well plate, add the assay buffer.
-
Add Sample: Add the plasma sample to each well. For inhibitor studies, pre-incubate the plasma with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the pGlu-Pro-Arg-MNA working solution to each well to start the reaction.
-
Monitor the Reaction: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[2]
Endpoint Assay:
-
Follow steps 1-4 of the kinetic assay protocol.
-
Incubate: Incubate the reaction mixture for a predetermined time at 37°C (e.g., 10 minutes).[2]
-
Stop the Reaction: Add a stop solution (e.g., 20% acetic acid) to each well to quench the reaction.[2]
-
Measure Absorbance: Measure the absorbance of each well at 405 nm. The color is stable for at least 4 hours.[2]
This assay requires the activation of Protein C to Activated Protein C (APC) using an activator like Protac®.[6]
-
Prepare Sample: Dilute the plasma sample in the assay buffer.
-
Activate Protein C: Add the Protein C activator (e.g., Protac®) to the diluted plasma and incubate for a specific time (e.g., 5 minutes) at 37°C to allow for the conversion of Protein C to APC.[6]
-
Initiate the Reaction: Add the pGlu-Pro-Arg-MNA working solution to each well.
-
Proceed with either the kinetic or endpoint measurement as described for the plasma kallikrein assay.
-
Blank: A reaction well containing all components except the enzyme source (replace with assay buffer). This is used to subtract the background absorbance.
-
Negative Control: A reaction well with a known inactive enzyme or a sample with no expected activity.
-
Positive Control: A reaction well with a known concentration of active enzyme to ensure the assay is working correctly.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of p-nitroaniline Standard Curve Data
| pNA Concentration (nmol/well) | Absorbance at 405 nm (Mean ± SD) |
| 0 | 0.050 ± 0.002 |
| 4 | 0.150 ± 0.005 |
| 8 | 0.250 ± 0.007 |
| 12 | 0.350 ± 0.009 |
| 16 | 0.450 ± 0.011 |
| 20 | 0.550 ± 0.013 |
Table 2: Example of Enzyme Activity Data
| Sample | ΔAbs/min (Kinetic) or Final Abs (Endpoint) | Enzyme Activity (nmol/min/mL) |
| Control | 0.010 | Calculated from standard curve |
| Sample A | 0.050 | Calculated from standard curve |
| Sample B | 0.025 | Calculated from standard curve |
Calculation of Enzyme Activity:
-
For Kinetic Assay:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Use the slope of the pNA standard curve (Absorbance vs. nmol) to convert the rate from ΔAbs/min to nmol/min.
-
Calculate the enzyme activity in the sample, accounting for the sample volume and any dilutions.
Enzyme Activity (nmol/min/mL) = (Rate of reaction (nmol/min) / Volume of sample (mL))
-
-
For Endpoint Assay:
-
Subtract the blank absorbance from the sample absorbance.
-
Use the pNA standard curve to determine the amount of pNA (nmol) produced in the reaction.
-
Calculate the enzyme activity, taking into account the incubation time and sample volume.
Enzyme Activity (nmol/min/mL) = (nmol of pNA / (Incubation time (min) * Volume of sample (mL)))
-
Visualizations
Caption: Enzymatic cleavage of the chromogenic substrate.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 4. pharmtech.com [pharmtech.com]
- 5. arlok.com [arlok.com]
- 6. Protein C Assays [practical-haemostasis.com]
- 7. coachrom.com [coachrom.com]
- 8. endotell.ch [endotell.ch]
- 9. Fast functional protein C assay using Protac, a novel protein C activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. karger.com [karger.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for pGlu-Pro-Arg-MNA monoacetate in Photometric Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of pGlu-Pro-Arg-MNA monoacetate, a chromogenic substrate, in photometric assays for the determination of enzyme activity. This substrate is particularly useful for measuring the activity of serine proteases such as Urokinase, Plasma Kallikrein, and Activated Protein C.
Introduction
This compound is a synthetic chromogenic substrate designed for the sensitive and specific measurement of various serine proteases. The substrate consists of a peptide sequence, pyroglutamyl-prolyl-arginine, linked to a chromogenic group, 7-amino-4-methylcoumarin (B1665955) (MNA). Enzymatic cleavage of the peptide bond between arginine and MNA by the target protease releases the free MNA, which can be detected photometrically. The rate of MNA release is directly proportional to the enzyme's activity.
Principle of the Assay:
The fundamental principle of the assay is the enzymatic hydrolysis of the substrate, leading to the release of a colored or fluorescent product.
-
Enzyme + pGlu-Pro-Arg-MNA → Enzyme + pGlu-Pro-Arg + MNA (chromophore)
The liberated MNA can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405 nm. This allows for the determination of the enzyme's kinetic parameters or the quantification of enzyme concentration in a sample.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| This compound | Purity >95% | -20°C, desiccated |
| Purified Enzyme (Urokinase, Plasma Kallikrein, or Activated Protein C) | High purity, known activity | -20°C or -80°C |
| Assay Buffer | e.g., 50 mM Tris-HCl, pH 8.8 | 4°C |
| 96-well microplate | Clear, flat-bottom | Room Temperature |
| Microplate reader | Capable of reading absorbance at 405 nm | N/A |
| Reagent-grade water | Deionized or distilled | Room Temperature |
Experimental Protocols
General Assay Protocol (Kinetic Method)
This protocol provides a general framework for measuring enzyme activity using this compound in a 96-well microplate format. Optimal conditions may vary depending on the specific enzyme and experimental goals.
a. Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in reagent-grade water or a suitable buffer. The concentration will depend on the specific enzyme being assayed, but a starting point of 1-10 mM is recommended. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Dilute the purified enzyme in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired assay time. The optimal concentration should be determined empirically.
-
Assay Buffer: Prepare the appropriate assay buffer. For Urokinase, a common buffer is 50 mM Tris-HCl with a pH of 8.8.
b. Assay Procedure:
-
Equilibrate the microplate, assay buffer, and substrate solution to the desired reaction temperature (e.g., 37°C).
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add the enzyme working solution to the appropriate wells. Include wells with buffer only as a blank control.
-
To initiate the reaction, add the substrate solution to all wells. The final substrate concentration should be optimized for the specific enzyme, typically near its Michaelis constant (Km) if known.
-
Immediately place the microplate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
c. Data Analysis:
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the blank control from the rates of the enzyme-containing samples.
-
Enzyme activity can be expressed in terms of the change in absorbance per unit of time (e.g., mOD/min).
Protocol for Urokinase Activity Assay
a. Specific Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.8.
-
Urokinase Standard: A purified urokinase preparation with a known activity in International Units (IU) or Ploug units.
-
Substrate Concentration: A final concentration of 0.1-1 mM this compound is a good starting point.
b. Standard Curve:
Prepare a series of dilutions of the urokinase standard in the assay buffer to generate a standard curve. This will allow for the quantification of urokinase activity in unknown samples.
c. Procedure:
Follow the general kinetic assay protocol described in section 3.1.
d. Expected Results:
The rate of increase in absorbance at 405 nm will be proportional to the urokinase activity in the sample. The activity of unknown samples can be determined by comparing their reaction rates to the standard curve.
Protocol for Plasma Kallikrein Activity Assay
a. Specific Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl.
-
Plasma Kallikrein Standard: A purified plasma kallikrein preparation of known activity.
-
Substrate Concentration: A final concentration of 0.2-2 mM this compound is recommended.
b. Procedure:
Follow the general kinetic assay protocol.
c. Considerations:
Plasma samples may contain inhibitors of kallikrein. It is important to consider appropriate sample dilutions to minimize their effect.
Protocol for Activated Protein C (APC) Activity Assay
a. Specific Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% BSA.
-
APC Standard: A purified activated protein C preparation of known activity.
-
Substrate Concentration: A starting concentration of 0.1-1 mM this compound is suggested.
b. Procedure:
Follow the general kinetic assay protocol.
Data Presentation
Table 1: Representative Assay Conditions for Serine Proteases using this compound
| Parameter | Urokinase | Plasma Kallikrein | Activated Protein C |
| Assay Buffer | 50 mM Tris-HCl | 50 mM Tris-HCl, 150 mM NaCl | 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA |
| pH | 8.8 | 7.8 | 8.0 |
| Substrate Concentration | 0.1 - 1 mM | 0.2 - 2 mM | 0.1 - 1 mM |
| Wavelength | 405 nm | 405 nm | 405 nm |
| Temperature | 37°C | 37°C | 37°C |
| Assay Type | Kinetic | Kinetic | Kinetic |
Note: These are suggested starting conditions and should be optimized for each specific application.
Visualizations
Experimental Workflow
Caption: General workflow for a photometric enzyme assay.
Urokinase Signaling Pathway
Caption: Simplified Urokinase signaling pathway.
Plasma Kallikrein-Kinin System
Caption: Overview of the Plasma Kallikrein-Kinin system.
Protein C Anticoagulant Pathway
Caption: The Protein C anticoagulant pathway.
Application Notes: Measuring Protein C Activity with pGlu-Pro-Arg-MNA Monoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein C is a vital, vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of hemostasis.[1] Upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, it becomes Activated Protein C (APC).[1] APC, along with its cofactor Protein S, functions as a potent anticoagulant by proteolytically inactivating coagulation factors Va and VIIIa, thereby down-regulating further thrombin generation.[1][2][3] Beyond its anticoagulant properties, APC exhibits significant cytoprotective effects, including anti-inflammatory and anti-apoptotic activities, which are mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1).[4]
Deficiencies in Protein C, whether congenital or acquired, can disrupt the procoagulant-anticoagulant balance, leading to an increased risk of venous thromboembolism.[2] Therefore, the accurate measurement of Protein C functional activity is critical for diagnosing thrombotic disorders, assessing liver function (as it is synthesized in the liver), and monitoring anticoagulant therapies.[5]
This document provides a detailed protocol for a chromogenic assay to determine the functional activity of Protein C in plasma, utilizing the specific chromogenic substrate pGlu-Pro-Arg-MNA monoacetate.
Assay Principle
The chromogenic Protein C activity assay is a quantitative in vitro diagnostic method. The assay is based on a two-step enzymatic reaction:
-
Activation of Protein C: In the first step, Protein C present in the plasma sample is specifically activated by a highly purified enzyme from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commonly known as Protac®.[1] This activation is independent of thrombin and thrombomodulin.
-
Chromogenic Substrate Cleavage: The resulting Activated Protein C (APC) then cleaves the colorless chromogenic substrate, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). This cleavage releases the chromophore, 7-amino-4-methylcoumarin (B1665955) (AMC) or a similar chromogenic group like p-nitroaniline (pNA) if an alternative substrate like S-2366 (Glu-Pro-Arg-pNA) is used, resulting in a color change.[6]
The rate of color development is directly proportional to the Protein C activity in the sample and is measured spectrophotometrically at a wavelength of 405 nm.[7] The activity is then quantified by comparing the sample's absorbance change to a standard curve prepared from a reference plasma with known Protein C activity.[1][7]
Signaling Pathway of Activated Protein C (APC)
Activated Protein C (APC) exerts its biological functions through distinct pathways. Its primary anticoagulant role involves the inactivation of Factors Va and VIIIa. Its cytoprotective signaling is initiated by binding to the Endothelial Protein C Receptor (EPCR) and subsequent cleavage of Protease-Activated Receptor 1 (PAR-1). This leads to downstream effects such as anti-inflammatory responses and cell barrier stabilization.
Experimental Protocols
Materials and Reagents
-
This compound (or similar chromogenic substrate for APC)
-
Protein C Activator (e.g., from Agkistrodon contortrix contortrix venom)
-
Tris-HCl buffer (pH ~7.4-8.4)
-
Protein C Deficient Plasma (for standard curve preparation)
-
Calibrator Plasma (with known Protein C activity, traceable to international standards)
-
Control Plasmas (Normal and Low levels)
-
Acetic Acid (20%) or Citric Acid (e.g., 2%) for stopping the reaction (optional, for endpoint assays)
-
96-well microtiter plates
-
Spectrophotometer/plate reader capable of reading at 405 nm
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Specimen Collection and Preparation
-
Blood Collection: Collect whole blood into a blue-top tube containing 3.2% (0.109 M) sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Immediately after collection, mix the blood by gentle inversion. Centrifuge the sample at 1,500 x g for 15 minutes at room temperature.
-
Platelet-Poor Plasma: Carefully transfer the supernatant (platelet-poor plasma) to a clean plastic tube, avoiding contamination from the buffy coat layer.
-
Storage: Plasma should be tested within 4 hours if stored at room temperature (18-25°C). For longer storage, aliquot the plasma and freeze at -20°C or below, where it can be stable for up to one month. Thaw frozen samples rapidly at 37°C before use.
Reagent Preparation
-
Substrate Solution: Reconstitute the lyophilized this compound substrate with the volume of distilled water specified by the manufacturer. Mix gently to dissolve.
-
Activator Solution: Reconstitute the lyophilized Protein C activator with the appropriate buffer as per the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of dilutions of the Calibrator Plasma using Protein C Deficient Plasma to obtain a standard curve. Typical concentrations might range from 100% down to 6.25% or 0%.
Assay Workflow
The following diagram outlines the key steps in the chromogenic Protein C activity assay.
Detailed Assay Procedure (Manual Method Example)
-
Pre-warming: Pre-warm all reagents and plasma samples to 37°C.
-
Pipetting: Into appropriately labeled microplate wells, pipette 50 µL of each standard dilution, control plasma, and patient plasma.
-
Activation: Add 100 µL of the pre-warmed Protein C Activator solution to each well. Mix and incubate for exactly 5 minutes at 37°C.
-
Substrate Addition: Following the incubation, add 100 µL of the pre-warmed pGlu-Pro-Arg-MNA substrate solution to each well.
-
Measurement (Kinetic): Immediately place the plate in a microplate reader set to 37°C. Measure the change in absorbance at 405 nm over a period of 1-3 minutes (ΔOD/min).
-
Measurement (Endpoint): Alternatively, after adding the substrate, incubate for a fixed time (e.g., 3 minutes) at 37°C. Then, add 50 µL of stop solution (e.g., 20% acetic acid) to each well to stop the reaction. Read the final absorbance at 405 nm.
Data Presentation and Analysis
The activity of Protein C in unknown samples is determined by referencing a standard curve.
Standard Curve
A standard curve is generated by plotting the rate of absorbance change (ΔOD/min) or the final absorbance for the endpoint method against the known Protein C activity (%) of the standards.
Table 1: Example Data for Protein C Activity Standard Curve (Kinetic Method)
| Standard (% Activity) | Replicate 1 (ΔOD/min) | Replicate 2 (ΔOD/min) | Average (ΔOD/min) |
| 100% | 0.255 | 0.251 | 0.253 |
| 50% | 0.128 | 0.126 | 0.127 |
| 25% | 0.065 | 0.063 | 0.064 |
| 12.5% | 0.033 | 0.031 | 0.032 |
| 0% (Blank) | 0.002 | 0.002 | 0.002 |
Note: These are representative values. Actual absorbance values will vary depending on the specific reagents, instrument, and protocol used.
A linear regression analysis of the standard curve data is used to obtain an equation (y = mx + c), which allows for the calculation of Protein C activity in test samples based on their measured absorbance values.
Calculation of Results
-
Calculate the average ΔOD/min for each patient sample and control.
-
Subtract the average ΔOD/min of the 0% standard (blank) from all sample, control, and standard readings.
-
Using the linear regression equation from the standard curve, calculate the % Protein C activity for each sample.
Expected Values
The reference range for Protein C activity in healthy adults is typically between 70% and 140%.[7] However, each laboratory should establish its own reference range. Values can be lower in neonates and may be affected by conditions such as liver disease, vitamin K deficiency, and treatment with oral anticoagulants like warfarin (B611796).[2][7]
Table 2: Interpretation of Protein C Activity Levels
| Activity Level | Interpretation |
| 70% - 140% | Normal Range |
| < 70% | Potential Protein C Deficiency. Further investigation is warranted. |
| > 140% | Not typically associated with clinical symptoms. |
Limitations of the Assay
-
Interferences: The assay can be affected by high levels of heparin (>2 U/mL) or the presence of direct thrombin inhibitors, depending on the specific kit reagents.[2]
-
Vitamin K Antagonists: Patients on warfarin therapy will have reduced levels of all vitamin K-dependent factors, including Protein C. This assay will reflect this reduction, which may not be indicative of a congenital deficiency.[7]
-
Specificity: While the substrate is highly specific for APC, other serine proteases in the sample could potentially cause some substrate cleavage, though this is generally minimal with high-quality reagents.[1]
-
Functional Scope: This chromogenic assay measures the catalytic activity of APC but does not assess its interaction with cofactors like Protein S or its phospholipid-binding capacity.[1]
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. logan.testcatalog.org [logan.testcatalog.org]
- 3. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein C Activity | MLabs [mlabs.umich.edu]
- 6. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein C: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Application Notes and Protocols: Preparation and Use of pGlu-Pro-Arg-MNA Monoacetate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA monoacetate is a chromogenic substrate primarily utilized in enzymatic assays to measure the activity of specific proteases. Its cleavage by an enzyme releases a yellow-colored product, 4-methoxy-β-naphthylamine (MNA), which can be quantified spectrophotometrically. A prominent application for this substrate is in the determination of Protein C activity in plasma and other biological samples.
This document provides a detailed protocol for the preparation of a stock solution of this compound, along with guidelines for its storage and a general procedure for its application in a chromogenic assay.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 592.60 g/mol [1][2] |
| Formula | C25H36N8O9[1] |
| Appearance | Off-white to light yellow solid[1] |
| Purity | ≥95% |
| Solubility | ≥ 25 mg/mL in Water (H2O)[1] |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following table provides the required mass of this compound to prepare stock solutions of common concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.59 mg | 2.96 mg | 5.93 mg |
| 5 mM | 2.96 mg | 14.82 mg | 29.63 mg |
| 10 mM | 5.93 mg | 29.63 mg | 59.26 mg |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in sterile, nuclease-free water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of the peptide using a calibrated analytical balance. For a 10 mM stock solution, you would weigh 5.93 mg for a final volume of 1 mL.
-
Solubilization: Add the appropriate volume of sterile, nuclease-free water to the vial containing the weighed peptide.
-
Mixing: Gently vortex the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in the storage guidelines below.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
| Form | Storage Temperature | Shelf Life |
| Powder | -80°C | 2 years[1] |
| -20°C | 1 year[1] | |
| Stock Solution in Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: It is strongly recommended to store the stock solution at -80°C for long-term use. Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.
General Protocol for a Chromogenic Assay
This protocol provides a general workflow for using the this compound stock solution in a typical chromogenic assay, such as for measuring Protein C activity.
Materials:
-
This compound stock solution
-
Enzyme solution (e.g., activated Protein C)
-
Assay buffer (specific to the enzyme being studied)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the released chromophore (typically around 405 nm for MNA).
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution to the desired final working concentration in the assay buffer. Also, prepare the enzyme solution at the appropriate concentration.
-
Assay Setup: Pipette the assay components into the wells of a 96-well microplate. A typical setup would include a blank (buffer only), a negative control (substrate and buffer, no enzyme), and the experimental wells (substrate, buffer, and enzyme).
-
Initiate Reaction: Add the enzyme solution to the appropriate wells to start the enzymatic reaction.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period. The incubation time will depend on the enzyme activity and substrate concentration.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance over time, after subtracting the background absorbance from the blank and negative control wells.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from stock solution preparation to data analysis in a chromogenic assay.
Caption: Workflow for this compound stock solution preparation and use.
References
Application Notes and Protocols: pGlu-Pro-Arg-MNA monoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and use of pGlu-Pro-Arg-MNA monoacetate, a chromogenic substrate primarily utilized in the study of the Protein C anticoagulant pathway.
Product Information
Product Name: this compound Molecular Formula: C₂₅H₃₆N₈O₉ Molecular Weight: 592.60 g/mol [1] Description: A synthetic chromogenic substrate for Activated Protein C (APC).[1]
Solubility
The solubility of this compound in commonly used laboratory solvents is summarized below. It is recommended to prepare stock solutions fresh. For aqueous solutions, filtration through a 0.22 µm filter is advised before use.
| Solvent | Concentration | Notes |
| Water | 10 mM | A commercially available preparation is offered at this concentration.[1] |
| DMSO | Soluble | While specific quantitative data is not readily available, general guidelines for peptide solubility suggest that if a peptide is not soluble in water, DMSO can be used. Given its partial peptide nature, it is expected to be soluble in DMSO. |
Signaling Pathway: The Protein C Anticoagulant System
This compound is instrumental in the functional assessment of the Protein C pathway, a critical negative feedback loop in the coagulation cascade that regulates thrombin generation.
The central components of this pathway include thrombin, thrombomodulin, the endothelial cell protein C receptor (EPCR), protein C, and its cofactor, protein S.[2] Thrombin, when bound to thrombomodulin on the endothelial cell surface, activates protein C to APC.[2] This activation is significantly enhanced by the presence of EPCR.[2] APC, in conjunction with protein S, then proteolytically inactivates Factors Va and VIIIa, thereby attenuating further thrombin generation and limiting clot formation.[2][3]
Below is a diagram illustrating the key interactions within the Protein C anticoagulant pathway.
Experimental Protocols
Chromogenic Assay for Protein C Activity
This protocol outlines a method for the quantitative determination of Protein C activity in plasma samples using this compound. The principle involves the activation of Protein C by a specific activator, followed by the measurement of APC's enzymatic activity through the cleavage of the chromogenic substrate. The rate of color development is directly proportional to the Protein C activity in the sample.
Materials:
-
This compound solution (working concentration to be optimized based on assay format)
-
Protein C activator (e.g., Protac® from Agkistrodon contortrix venom)[4][5]
-
Tris-HCl buffer (pH 7.4)
-
Patient and control platelet-poor plasma (prepared from citrated blood)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Sample Preparation: Thaw patient and control plasma samples at 37°C. Dilute the plasma samples with Tris-HCl buffer as required.
-
Assay Setup: To each well of a 96-well microplate, add the diluted plasma sample.
-
Activation: Add the Protein C activator to each well to initiate the activation of Protein C. Incubate for a defined period (e.g., 3-5 minutes) at 37°C.[4]
-
Substrate Addition: Add the this compound solution to each well to start the chromogenic reaction.
-
Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time. Kinetic readings are recommended (e.g., every 10-20 seconds for 1-2 minutes).[6]
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each sample. Construct a standard curve using calibrators with known Protein C activity. Determine the Protein C activity of the samples by interpolating their ΔOD/min values from the standard curve.
The following diagram illustrates the general workflow for the chromogenic Protein C activity assay.
References
Application Notes and Protocols for Fluorometric Detection of Serine Protease Activity using pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer. The ability to accurately measure the activity of these proteases is essential for basic research, clinical diagnostics, and the development of novel therapeutics. This document provides detailed application notes and protocols for the fluorometric detection of serine protease activity using the synthetic substrate, pyroglutamyl-prolyl-arginyl-7-methoxycoumarin-4-acetic acid (pGlu-Pro-Arg-MNA).
The substrate pGlu-Pro-Arg-MNA is a fluorogenic peptide that is specifically cleaved by certain serine proteases at the carboxy-terminal side of the arginine residue. This cleavage releases the highly fluorescent 7-methoxycoumarin-4-acetic acid (MNA), which can be detected with high sensitivity. The rate of MNA release is directly proportional to the serine protease activity. This assay provides a continuous and sensitive method for measuring the kinetic activity of various serine proteases and for screening potential inhibitors.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate pGlu-Pro-Arg-MNA by a serine protease. The cleavage of the peptide bond between arginine and MNA results in the release of the fluorescent MNA molecule. The fluorescence intensity is monitored over time, and the rate of increase in fluorescence is proportional to the enzyme's activity.
Caption: Enzymatic cleavage of pGlu-Pro-Arg-MNA by a serine protease.
Applications
-
Enzyme Activity Measurement: Quantify the activity of purified serine proteases such as urokinase, thrombin, plasmin, trypsin, and kallikrein.
-
Kinetic Studies: Determine key enzyme kinetic parameters like Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential serine protease inhibitors for drug discovery.
-
Biological Sample Analysis: Measure serine protease activity in various biological samples like cell lysates and purified fractions.
Quantitative Data Summary
The following table summarizes the typical kinetic parameters for the hydrolysis of fluorogenic substrates by various serine proteases. Note that the specific values for pGlu-Pro-Arg-MNA may vary depending on the experimental conditions and should be determined empirically.
| Serine Protease | Substrate | Km (µM) | Vmax (relative units) | Optimal pH |
| Urokinase (uPA) | pGlu-Pro-Arg-MNA | [To be determined] | [To be determined] | 8.0 - 9.0 |
| Thrombin | pGlu-Pro-Arg-MNA | [To be determined] | [To be determined] | 7.5 - 8.5 |
| Plasmin | pGlu-Pro-Arg-MNA | [To be determined] | [To be determined] | 7.0 - 8.0 |
| Trypsin | pGlu-Pro-Arg-MNA | [To be determined] | [To be determined] | 8.0 - 9.0 |
| Plasma Kallikrein | pGlu-Pro-Arg-MNA | [To be determined] | [To be determined] | 8.0 - 8.5 |
Experimental Protocols
Materials and Reagents
-
pGlu-Pro-Arg-MNA substrate
-
Purified serine protease (e.g., urokinase, thrombin, plasmin, trypsin, plasma kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% (v/v) Triton X-100)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates, preferably with a clear bottom
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
Standard serine protease inhibitor (for control experiments)
Preparation of Reagents
-
pGlu-Pro-Arg-MNA Stock Solution (10 mM): Dissolve the pGlu-Pro-Arg-MNA substrate in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
Enzyme Working Solution: Prepare a working solution of the serine protease in Assay Buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Buffer: Prepare the appropriate assay buffer and adjust the pH to the optimal range for the specific serine protease being assayed.
General Assay Protocol
Caption: Workflow for a typical serine protease fluorometric assay.
-
Plate Setup: To each well of a 96-well black microplate, add the following in duplicate or triplicate:
-
Sample Wells: 50 µL of Assay Buffer and 25 µL of the enzyme working solution.
-
Inhibitor Wells (optional): 25 µL of Assay Buffer containing the test inhibitor and 25 µL of the enzyme working solution.
-
Blank Wells (Substrate Control): 75 µL of Assay Buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 25 µL of a pre-warmed working solution of pGlu-Pro-Arg-MNA to each well. The final substrate concentration should be optimized, but a starting concentration of 100 µM is recommended.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the sample and inhibitor wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve. The rate is typically expressed as relative fluorescence units (RFU) per minute.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
Protocol for Determining Km and Vmax
Caption: Process for determining enzyme kinetic constants.
-
Follow the "General Assay Protocol" with a fixed enzyme concentration.
-
Vary the final concentration of the pGlu-Pro-Arg-MNA substrate over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Determine the initial reaction rate (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light at -20°C. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and new microplates. | |
| Low Signal or No Activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage and handling. |
| Incorrect assay conditions | Optimize pH, temperature, and buffer composition for the specific enzyme. | |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths for MNA. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay over a shorter time course. |
Conclusion
The fluorometric assay using pGlu-Pro-Arg-MNA provides a sensitive, continuous, and high-throughput method for measuring the activity of various serine proteases. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in academia and industry to effectively utilize this powerful tool for advancing their research and drug discovery efforts.
Application Notes and Protocols for pGlu-Pro-Arg-MNA Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic and fluorogenic substrate, pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA), is a valuable tool for the sensitive and specific measurement of Activated Protein C (APC) activity. APC is a crucial serine protease involved in the regulation of blood coagulation, inflammation, and cell apoptosis. Consequently, assays that accurately quantify its enzymatic activity are indispensable in thrombosis research, the development of anticoagulant drugs, and the study of various physiological and pathological processes.
This document provides a comprehensive guide to utilizing pGlu-Pro-Arg-MNA in a fluorometric assay for APC. It includes the biochemical principles, a detailed step-by-step protocol, and data presentation guidelines to facilitate its application in research and drug discovery settings.
Biochemical Principle
The assay is based on the enzymatic cleavage of the pGlu-Pro-Arg-MNA substrate by Activated Protein C. The substrate consists of a tripeptide sequence (pGlu-Pro-Arg) that is recognized by APC, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (MNA). In its intact form, the fluorescence of the MNA moiety is quenched. Upon hydrolysis of the amide bond between arginine and MNA by APC, the free MNA is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the APC enzymatic activity and can be monitored over time using a fluorometer.
The specificity of the assay is conferred by the peptide sequence, which is a preferred substrate for APC.[1]
Signaling Pathway Diagram
Caption: Enzymatic cleavage of pGlu-Pro-Arg-MNA by APC.
Experimental Workflow
The following diagram outlines the major steps involved in performing the pGlu-Pro-Arg-MNA based assay for Activated Protein C.
Caption: Step-by-step workflow of the pGlu-Pro-Arg-MNA assay.
Experimental Protocols
Materials and Reagents
-
pGlu-Pro-Arg-MNA Substrate: Stock solution (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
Activated Protein C (APC): Purified enzyme of known concentration. Store at -80°C.
-
Assay Buffer: E.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.5.
-
96-well black microplate: For fluorescence measurements.
-
Fluorometer: Capable of excitation at ~345 nm and emission at ~445 nm.
-
(Optional) APC Inhibitor: For inhibitor screening assays.
Assay Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Thaw the pGlu-Pro-Arg-MNA substrate and APC enzyme on ice immediately before use.
-
Prepare a working solution of the pGlu-Pro-Arg-MNA substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Protect from light.
-
Prepare serial dilutions of APC in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
If screening for inhibitors, prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
For inhibitor studies, add 25 µL of the inhibitor dilutions to the respective wells. For control wells (no inhibitor), add 25 µL of assay buffer.
-
Add 25 µL of the diluted APC enzyme solution to all wells except for the "no enzyme" control wells, to which 25 µL of assay buffer is added.
-
The total volume in each well is now 100 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the enzyme and any inhibitors to interact.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 100 µL of the pGlu-Pro-Arg-MNA working solution to all wells.
-
The final reaction volume is 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 445 nm.[2]
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction rates against the substrate or inhibitor concentrations to determine kinetic parameters such as Kₘ and IC₅₀.
-
Data Presentation
Quantitative data from the pGlu-Pro-Arg-MNA based assay should be summarized in a clear and structured format. The following tables provide examples of how to present key experimental results.
Table 1: Michaelis-Menten Kinetic Parameters for APC with pGlu-Pro-Arg-MNA
| Parameter | Value |
| Kₘ (Michaelis Constant) | Illustrative: 15 µM |
| Vₘₐₓ (Maximum Velocity) | Illustrative: 120 RFU/min |
| kcat (Turnover Number) | Dependent on enzyme concentration |
| kcat/Kₘ (Catalytic Efficiency) | Dependent on enzyme concentration |
Table 2: Inhibition of APC Activity by a Hypothetical Inhibitor
| Inhibitor Concentration (nM) | Mean Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor) | 118.5 | 5.2 | 0 |
| 1 | 105.3 | 4.8 | 11.1 |
| 10 | 75.1 | 3.9 | 36.6 |
| 50 | 42.6 | 2.5 | 64.0 |
| 100 | 20.7 | 1.8 | 82.5 |
| 500 | 5.4 | 0.9 | 95.4 |
| IC₅₀ | ~40 nM |
Note: This data is illustrative and serves as an example for presenting inhibitor screening results.
Conclusion
The pGlu-Pro-Arg-MNA based assay offers a sensitive, specific, and continuous method for measuring the activity of Activated Protein C. The detailed protocol and data presentation guidelines provided herein are intended to assist researchers in the successful implementation of this assay for a variety of applications, from basic research into the mechanisms of coagulation to high-throughput screening of potential therapeutic agents.
References
Application Notes and Protocols for Calculating Enzyme Concentration using pGlu-Pro-Arg-MNA monoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the determination of enzyme concentration using the chromogenic and fluorogenic substrate, pyroglutamyl-prolyl-arginyl-4-methoxy-2-naphthylamide monoacetate (pGlu-Pro-Arg-MNA monoacetate). This substrate is particularly useful for the kinetic analysis of Activated Protein C (APC), a crucial serine protease in the anticoagulant pathway. Upon enzymatic cleavage of the amide bond between arginine and the 4-methoxy-2-naphthylamine (B556539) (MNA) moiety, the release of MNA can be monitored by measuring the change in absorbance or fluorescence, allowing for the quantification of enzyme activity.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the pGlu-Pro-Arg-MNA substrate by Activated Protein C. The reaction releases the fluorescent and chromogenic group, 4-methoxy-2-naphthylamine (MNA). The rate of MNA release is directly proportional to the concentration of the active enzyme in the sample. The concentration of the enzyme can be determined by comparing the rate of the reaction to a standard curve of known MNA concentrations (for the fluorometric assay) or by using the molar extinction coefficient of MNA (for the photometric assay).
Enzymatic Reaction:
pGlu-Pro-Arg-MNA + H₂O ---(Activated Protein C)--> pGlu-Pro-Arg + 4-methoxy-2-naphthylamine (MNA)
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Major Supplier | Varies |
| Activated Protein C (human) | Major Supplier | Varies |
| 4-methoxy-2-naphthylamine (MNA) | Sigma-Aldrich | M9894 |
| Tris-HCl | Major Supplier | Varies |
| NaCl | Major Supplier | Varies |
| CaCl₂ | Major Supplier | Varies |
| Bovine Serum Albumin (BSA) | Major Supplier | Varies |
| Dimethyl sulfoxide (B87167) (DMSO) | Major Supplier | Varies |
| 96-well black, flat-bottom microplates (for fluorescence) | Major Supplier | Varies |
| 96-well clear, flat-bottom microplates (for absorbance) | Major Supplier | Varies |
Experimental Protocols
Protocol 1: Fluorometric Assay for Activated Protein C Activity
This protocol describes the measurement of APC activity using the fluorescent properties of the released MNA.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.5.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.
-
Activated Protein C (APC) Stock Solution: Reconstitute lyophilized APC in the assay buffer to a desired concentration (e.g., 1 µM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MNA Standard Stock Solution (1 mM): Dissolve 1.73 mg of 4-methoxy-2-naphthylamine in 10 mL of DMSO.
-
MNA Standard Curve Solutions: Prepare a series of dilutions of the MNA standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM).
2. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of varying concentrations of APC to the wells. For a negative control, add 10 µL of assay buffer.
-
Prepare a working substrate solution by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 40 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 425 nm.[1]
-
Record the fluorescence intensity every minute for 30-60 minutes.
3. Data Analysis:
-
Prepare a Standard Curve: Plot the fluorescence intensity of the MNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity, 'm' is the slope, 'x' is the MNA concentration, and 'c' is the y-intercept.
-
Calculate the Rate of Reaction: For each APC concentration, determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU/min).
-
Convert Fluorescence Units to Molar Concentration: Use the slope from the MNA standard curve to convert the rate of reaction from ΔFU/min to µM/min.
-
Rate (µM/min) = (V₀ - y-intercept) / slope of the standard curve
-
-
Calculate Enzyme Concentration: The concentration of active APC in the sample can be calculated using the following formula:
Enzyme Concentration (µM) = (Rate (µM/min) / (k_cat / K_m)) / (Substrate Concentration (µM))
Note: If the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) for APC with this substrate are known, this formula can be used. If these kinetic parameters are not available, the enzyme activity can be expressed in terms of units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
Protocol 2: Photometric Assay for Activated Protein C Activity
This protocol describes the measurement of APC activity by monitoring the change in absorbance due to the release of MNA.
1. Reagent Preparation:
-
Follow the same reagent preparation steps as in the fluorometric assay.
2. Assay Procedure:
-
Add 100 µL of assay buffer to each well of a 96-well clear microplate.
-
Add 20 µL of varying concentrations of APC to the wells. For a negative control, add 20 µL of assay buffer.
-
Prepare a working substrate solution by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Initiate the reaction by adding 80 µL of the working substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm. This wavelength is commonly used for p-nitroanilide (pNA) substrates, and while the exact maximum absorbance for MNA may differ, it provides a starting point. It is recommended to determine the optimal wavelength by performing a spectral scan of MNA in the assay buffer.
-
Record the absorbance every minute for 30-60 minutes.
3. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate Enzyme Concentration: Use the Beer-Lambert law to calculate the concentration of the product formed.
Rate (M/min) = (ΔAbs/min) / (ε * l)
-
ΔAbs/min: The rate of change in absorbance per minute.
-
l: The path length of the light through the sample in the microplate well (in cm). This is typically provided by the microplate manufacturer or can be determined experimentally.
-
-
Calculate Enzyme Activity:
Enzyme Activity (U/mL) = (Rate (M/min) * Total Assay Volume (mL) * 10^6) / (Volume of Enzyme Sample (mL))
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.
Enzyme Concentration (mg/mL) = Enzyme Activity (U/mL) / Specific Activity (U/mg)
The specific activity of the enzyme preparation is required to convert activity units to a mass concentration.
Data Presentation
Table 1: Representative Data for MNA Fluorescence Standard Curve
| MNA Concentration (µM) | Average Fluorescence Units (FU) |
| 0 | 50 |
| 1 | 250 |
| 2.5 | 600 |
| 5 | 1200 |
| 7.5 | 1800 |
| 10 | 2400 |
| 15 | 3500 |
| 20 | 4600 |
Table 2: Kinetic Parameters of Activated Protein C (Hypothetical Data)
| Substrate | K_m (µM) | V_max (µM/min/µg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| pGlu-Pro-Arg-MNA | 150 | 25 | 50 | 3.3 x 10⁵ |
| Reference Substrate | X | Y | Z | W |
Visualizations
Signaling Pathway
The following diagram illustrates the central role of Activated Protein C in the coagulation cascade.
Caption: Role of Activated Protein C in the Coagulation Cascade.
Experimental Workflow
The following diagram outlines the general workflow for determining enzyme concentration using a fluorogenic substrate.
Caption: General workflow for fluorometric enzyme assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of substrate or buffer components | Run a blank with buffer and substrate only. Subtract the background fluorescence from all readings. Ensure high-purity reagents are used. |
| No or low signal | Inactive enzyme | Use a fresh enzyme aliquot. Ensure proper storage conditions. Verify the presence of necessary cofactors (e.g., Ca²⁺). |
| Incorrect filter settings | Double-check the excitation and emission wavelengths on the microplate reader. | |
| Substrate degradation | Prepare fresh substrate solution. Protect the substrate from light. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial rate is calculated from the linear phase of the reaction. |
| Enzyme instability | Optimize buffer conditions (pH, ionic strength). Add stabilizing agents like BSA. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes. Ensure proper mixing in each well. |
| Temperature fluctuations | Ensure the microplate reader maintains a stable temperature. |
Conclusion
The protocols outlined in this document provide a robust framework for the accurate determination of Activated Protein C concentration using the versatile substrate this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data for kinetic studies, inhibitor screening, and other applications in drug development and life science research. It is crucial to experimentally determine the molar extinction coefficient of MNA for photometric assays and to generate a precise standard curve for fluorometric measurements to ensure the accuracy of the results.
References
Application Notes and Protocols for pGlu-Pro-Arg-MNA monoacetate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-Pro-Arg-MNA monoacetate is a chromogenic substrate designed for the sensitive and reliable measurement of protease activity in high-throughput screening (HTS) applications. This synthetic peptide, featuring a pyroglutamic acid at the N-terminus and a p-nitroaniline (pNA) chromophore at the C-terminus, is a valuable tool for identifying and characterizing inhibitors of enzymes that recognize and cleave the Pro-Arg peptide bond. The enzymatic cleavage of the substrate releases the pNA group, resulting in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.
These application notes provide a comprehensive guide to utilizing this compound in HTS assays, with a primary focus on its application with Activated Protein C (APC), a key enzyme in the regulation of blood coagulation. Additionally, potential applications with other post-proline cleaving enzymes are discussed.
Principle of the Assay
The enzymatic assay using this compound is based on a straightforward colorimetric detection method. In the presence of a target protease, the substrate is hydrolyzed at the C-terminal of the arginine residue, liberating the p-nitroaniline (pNA) molecule. Free pNA has a distinct yellow color and exhibits a strong absorbance at 405 nm, whereas the intact substrate does not. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity. This principle allows for the quantitative determination of enzyme activity and the screening of potential inhibitors.
Featured Application: Activated Protein C (APC) Inhibition Assay
Activated Protein C is a serine protease that plays a crucial role in the anticoagulant pathway by inactivating Factors Va and VIIIa.[1] Dysregulation of APC activity is implicated in various thrombotic disorders, making it an attractive target for drug discovery. pGlu-Pro-Arg-MNA serves as an effective substrate for APC, enabling the development of robust HTS assays for the identification of APC inhibitors.
Signaling Pathway of Activated Protein C
The protein C pathway is a key regulator of coagulation. The diagram below illustrates the activation of Protein C and its subsequent anticoagulant and cytoprotective signaling.
Caption: The Protein C anticoagulant and cytoprotective signaling pathway.
Other Potential Enzyme Targets
The pGlu-Pro-Arg sequence is recognized by a class of enzymes known as post-proline cleaving enzymes (PPCEs).[2][3][4][5][6] While Activated Protein C is a primary example, other proteases may also cleave this substrate, offering opportunities for broader screening applications. Potential enzyme targets include:
-
Urokinase-type Plasminogen Activator (uPA): A serine protease involved in fibrinolysis and tissue remodeling. Studies have shown that uPA can hydrolyze similar chromogenic substrates.[2][7]
-
Kallikreins: A subgroup of serine proteases involved in various physiological processes, including inflammation and blood pressure regulation.[8][9]
Researchers should empirically validate the suitability of this compound for their specific enzyme of interest.
Data Presentation
Quantitative data from HTS assays using this compound should be summarized for clear interpretation and comparison. The following tables provide templates for presenting key assay parameters. Note: The data presented in these tables are illustrative examples based on similar substrates, as specific kinetic and inhibitory data for this compound is not widely available in the public domain.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (mOD/min) |
| Activated Protein C | This compound | 100-300 | 50-150 |
| Urokinase-type Plasminogen Activator | pyro-glutamyl-glycyl-L-arginine-p-nitroanilide | 280 | 11.8 |
Illustrative data for APC is estimated. Data for uPA is from a study with a similar substrate.[7]
Inhibitor Potency (IC50)
| Enzyme | Inhibitor | IC50 (µM) |
| Activated Protein C | Inhibitor A | 1.5 |
| Activated Protein C | Inhibitor B | 25.7 |
| Urokinase-type Plasminogen Activator | Inhibitor C | 5.2 |
Illustrative data.
HTS Assay Quality Control (Z'-Factor)
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
| Assay | Positive Control | Negative Control | Z'-Factor |
| APC Inhibition HTS | No Inhibitor | Known Inhibitor | ≥ 0.7 |
| uPA Inhibition HTS | No Inhibitor | Known Inhibitor | ≥ 0.6 |
Target Z'-factor values for a robust assay.
Experimental Protocols
The following are detailed protocols for conducting HTS assays using this compound. These protocols are designed for a 384-well microplate format but can be adapted to other formats.
General Assay Workflow
Caption: A generalized workflow for a high-throughput screening assay.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl2, 0.1% BSA, pH 7.5.
-
Enzyme Stock Solution: Prepare a stock solution of the target enzyme (e.g., Activated Protein C) in Assay Buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile deionized water or DMSO. Store at -20°C.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO). Include a known inhibitor as a positive control and solvent only as a negative control.
HTS Protocol for APC Inhibitor Screening (384-well format)
-
Compound Plating:
-
Using an automated liquid handler, dispense 200 nL of test compounds, positive control (e.g., a known APC inhibitor), and negative control (DMSO) into the appropriate wells of a 384-well microplate.
-
-
Enzyme Addition:
-
Prepare a working solution of Activated Protein C in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 10 µL of the enzyme solution to each well.
-
-
Pre-incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay should be at or near the Km value (e.g., 200 µM).
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume is 20.2 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate into a microplate reader capable of kinetic measurements.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes at room temperature or 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (Vo) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative_control - V_background))
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Calculate the Z'-factor for the assay plate to assess its quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Mechanism of Chromogenic Substrate Cleavage
The following diagram illustrates the enzymatic cleavage of this compound and the subsequent release of the chromophore.
Caption: The mechanism of enzymatic cleavage of a chromogenic substrate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Substrate instability/auto-hydrolysis- Contaminated reagents | - Prepare fresh substrate solution daily.- Use high-purity water and reagents.- Run a no-enzyme control to determine the rate of non-enzymatic hydrolysis. |
| Low signal or no activity | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Sub-optimal substrate concentration | - Verify enzyme activity with a positive control.- Ensure proper storage and handling of the enzyme.- Optimize buffer components and pH.- Perform a substrate titration to determine the optimal concentration. |
| High well-to-well variability | - Inaccurate liquid handling- Incomplete mixing- Edge effects in the microplate | - Calibrate and validate automated liquid handlers.- Ensure thorough mixing after each reagent addition.- Use a plate shaker.- Avoid using the outer wells of the microplate if edge effects are significant. |
| Low Z'-factor (<0.5) | - Small signal window- High data variability | - Optimize enzyme and substrate concentrations to maximize the signal-to-background ratio.- Review and refine the entire assay protocol to minimize variability (see "High well-to-well variability"). |
Conclusion
This compound is a versatile and reliable chromogenic substrate for the high-throughput screening of inhibitors of Activated Protein C and other post-proline cleaving enzymes. The protocols and guidelines presented in these application notes provide a solid foundation for the development and execution of robust and reproducible HTS assays. By carefully optimizing assay conditions and adhering to best practices for HTS, researchers can effectively utilize this substrate to accelerate their drug discovery efforts.
References
- 1. Characterization of the intrinsic fibrinolytic properties of pro-urokinase through a study of plasmin-resistant mutant forms produced by site-specific mutagenesis of lysine(158) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic action of human glandular kallikrein 2 (hK2). Substrate specificity and regulation by Zn2+ and extracellular protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: pGlu-Pro-Arg-MNA Monoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pGlu-Pro-Arg-MNA monoacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic chromogenic substrate. It is primarily used in photometric assays to measure the activity of certain proteases. For instance, it is a common substrate for determining Protein C activity in plasma.[1][2][3][4]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of the substrate. For long-term storage, the lyophilized powder should be kept at -20°C or colder in a sealed container with a desiccant. Once in solution, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Q3: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A3: Solubility issues are common with peptides. If you are experiencing difficulty dissolving the powder, please refer to the detailed Troubleshooting Guide for Solubility Issues and the Solubility Troubleshooting Workflow diagram below. The general approach is to start with water, and if that fails, sequentially try solvents with different properties, such as organic solvents or solutions with adjusted pH.
Q4: What is the principle of the chromogenic assay using this compound?
A4: The principle of the assay is based on the enzymatic cleavage of the substrate. A specific protease, such as activated Protein C, recognizes and cleaves the peptide sequence (pGlu-Pro-Arg). This cleavage releases the 4-methoxy-β-naphthylamine (MNA) group, which is a chromophore. The amount of released MNA is proportional to the enzyme's activity and can be quantified by measuring the absorbance of light at a specific wavelength.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommendations and Remarks |
| Water | Soluble (≥ 25 mg/mL) | This should be the first solvent to try. Sonication may aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | A good choice for creating concentrated stock solutions, especially for hydrophobic peptides. Use a minimal amount of DMSO and then dilute with your aqueous buffer. Be aware that DMSO can be cytotoxic at higher concentrations in cell-based assays. |
| Acetonitrile (ACN) | Moderate to High | Can be used as an alternative to DMSO, particularly if DMSO is incompatible with the experimental setup. |
| Methanol (MeOH) / Ethanol (EtOH) | Moderate | May be used for dissolving, but evaporation can be an issue. |
| 10-30% Acetic Acid | High | Recommended for basic peptides that are insoluble in water. |
| Dilute Ammonium Hydroxide (e.g., 1% NH4OH) | High | Recommended for acidic peptides that are insoluble in water. |
Troubleshooting Guide for Solubility Issues
Issue: The lyophilized this compound powder is not dissolving.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Incorrect Solvent Choice | 1. Start with sterile, purified water. | This compound is generally soluble in water. Vigorously vortex or sonicate the solution to aid dissolution. |
| 2. If insoluble in water, try a small amount of an organic solvent. | For a small aliquot, attempt to dissolve in a minimal volume of DMSO (e.g., 10-50 µL). Once dissolved, slowly add this solution dropwise to your aqueous buffer while vortexing. If precipitation occurs, you have exceeded the solubility limit in the final buffer. | |
| 3. Consider the peptide's charge and adjust the pH. | Based on its amino acid composition, pGlu-Pro-Arg-MNA is a basic peptide. If it does not dissolve in water, try a dilute acidic solution, such as 10% acetic acid. | |
| Insufficient Mixing | Use sonication or gentle warming. | A brief sonication in a water bath can help break up aggregates and enhance solubility. Gentle warming (to no more than 40°C) can also be effective, but be cautious as excessive heat can degrade the peptide. |
| Low Quality of Water or Buffer | Use high-purity, sterile water or freshly prepared buffer. | Impurities or incorrect pH of the solvent can affect solubility. |
| Formation of Aggregates | Add a chaotropic agent. | In cases of severe aggregation, dissolving the peptide in a solution containing 6M Guanidinium-HCl or 8M Urea may be necessary. Note that these agents will likely need to be removed or diluted significantly for most biological assays. |
Mandatory Visualizations
Caption: A flowchart for troubleshooting solubility issues with this compound.
References
- 1. coachrom.com [coachrom.com]
- 2. Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein C Activity | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 4. The cleavage of the urokinase receptor regulates its multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pGlu-Pro-Arg-MNA Monoacetate Concentration in Assays
Welcome to the technical support center for pGlu-Pro-Arg-MNA monoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this chromogenic substrate in their enzymatic assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chromogenic substrate primarily used for the photometric determination of Activated Protein C (APC) activity.[1][2] Upon cleavage by APC, the 4-methoxy-β-naphthylamine (MNA) group is released, which can be measured spectrophotometrically to quantify enzyme activity.
Q2: How should I prepare a stock solution of this compound?
Proper dissolution and storage of the substrate are critical for reproducible results.
Solubility and Stock Solution Preparation:
| Solvent | Recommended Procedure |
| Water (Primary) | Attempt to dissolve the peptide in sterile, purified water first. |
| Aqueous Acid | If insoluble in water, try a 10%-30% acetic acid solution.[3] |
| DMSO (Alternative) | For hydrophobic preparations, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution to the desired concentration with aqueous buffer.[3] |
Stock Solution Storage:
| Temperature | Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Ensure the container is sealed to prevent moisture accumulation.[1] |
Q3: What is the optimal concentration of this compound to use in my assay?
The optimal concentration depends on the specific enzyme and assay conditions. The goal is to use a concentration that ensures the enzyme is the rate-limiting factor, which is typically at or above the Michaelis-Menten constant (Km).
Troubleshooting Guides
Issue 1: High Background Signal in "No-Enzyme" Control Wells
A high signal in the absence of the enzyme is a common issue and typically indicates spontaneous substrate degradation (autohydrolysis).
| Cause | Troubleshooting Steps |
| Substrate Instability | - Optimize Substrate Concentration: Perform a substrate titration to identify the lowest concentration that provides a good signal-to-noise ratio. - Evaluate Substrate Stability: Incubate the substrate in the assay buffer at the experimental temperature and measure the signal at different time points. This will help determine an optimal incubation time that minimizes autohydrolysis. |
| Reagent Contamination | - Use fresh, high-purity reagents, including buffers and water. - Prepare fresh substrate solutions for each experiment. |
| Incorrect pH | - The pH of the assay buffer can affect substrate stability. Test a range of pH values to find the optimal balance between enzyme activity and substrate stability. |
Issue 2: Low or No Signal in the Presence of the Enzyme
This can be due to a variety of factors related to the enzyme, substrate, or assay conditions.
| Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the activity of your enzyme stock using a known control substrate or a different assay. - Ensure proper storage and handling of the enzyme. |
| Sub-optimal Substrate Concentration | - Perform a substrate titration to ensure the concentration is not limiting the reaction. |
| Inhibitors in the Sample or Buffer | - Some buffer components can inhibit enzyme activity. Review your buffer composition. - If testing biological samples, consider potential endogenous inhibitors. |
| Incorrect Instrument Settings | - Ensure the spectrophotometer is set to the correct wavelength for detecting the released chromophore. |
Issue 3: Substrate Precipitation in the Assay Well
Precipitation of the substrate can lead to inaccurate and variable results.
| Cause | Troubleshooting Steps |
| Poor Solubility in Assay Buffer | - Use a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1-5% v/v) to avoid inhibiting the enzyme. |
| Substrate Concentration Too High | - Reduce the final concentration of the substrate in the assay. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your assay.
-
Prepare a range of substrate concentrations: Prepare serial dilutions of your this compound stock solution to create a range of final assay concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mM).
-
Set up the assay: In a microplate, add your enzyme at a fixed, non-limiting concentration to wells containing the different substrate concentrations. Include "no-enzyme" controls for each substrate concentration.
-
Incubate: Incubate the plate at the desired temperature for a set period, ensuring the reaction remains in the linear range.
-
Measure absorbance: Read the absorbance at the appropriate wavelength.
-
Analyze the data: Subtract the absorbance of the "no-enzyme" control from the corresponding enzyme-containing wells. Plot the reaction velocity (change in absorbance per unit time) against the substrate concentration. The optimal concentration will be in the saturation part of the curve, where the reaction rate is no longer significantly increasing with an increase in substrate concentration.
Protocol 2: Standard Protocol for Activated Protein C (APC) Activity Assay
This is a representative protocol based on general principles of chromogenic APC assays.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
APC Enzyme: Prepare a working solution of your APC enzyme in the assay buffer.
-
Substrate Solution: Prepare a working solution of this compound in the assay buffer at the predetermined optimal concentration.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the APC enzyme solution to the appropriate wells.
-
Add 25 µL of assay buffer to the "no-enzyme" control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately start measuring the absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 15-30 minutes), or take endpoint readings after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Visualizations
Caption: Workflow for a typical chromogenic enzyme assay.
Caption: A logical flow for troubleshooting common assay issues.
References
pGlu-Pro-Arg-MNA monoacetate stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of pGlu-Pro-Arg-MNA monoacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chromogenic substrate.[1] Its primary application is in photometric assays to measure the activity of certain serine proteases. A common use is in the determination of Protein C activity in plasma samples.[1][2]
Q2: How should I store the lyophilized this compound powder?
A2: The lyophilized powder should be stored in a sealed container, away from moisture. For long-term storage, -80°C is recommended for up to 2 years, and -20°C is suitable for up to 1 year.[3]
Q3: What is the recommended procedure for preparing a stock solution?
A3: To prepare a stock solution, dissolve the this compound powder in high-purity water. If you encounter solubility issues, you can try dissolving the peptide in a 10%-30% acetic acid solution or a small amount of DMSO.[4] For aqueous stock solutions, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
Q4: How should I store the this compound stock solution?
A4: Once dissolved, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For optimal stability, store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The container should be sealed to protect it from moisture.[1]
Stability and Storage Conditions
The stability of this compound is critical for obtaining accurate and reproducible experimental results. The following tables summarize the recommended storage conditions for both the lyophilized powder and stock solutions.
Table 1: Storage Conditions for Lyophilized this compound Powder
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 2 years | Keep in a tightly sealed container, protected from moisture. |
| -20°C | Up to 1 year | Ensure the container is well-sealed to prevent moisture absorption. |
| Room Temperature | Short-term | Shipped at room temperature; however, long-term storage at ambient temperature is not recommended.[3][4] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use sealed, moisture-proof containers.[1] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still recommended.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: No or low signal (low absorbance reading)
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Perform a positive control with a known active enzyme to verify its functionality.
-
-
Possible Cause: Incorrect buffer pH.
-
Solution: The activity of serine proteases is highly pH-dependent. Verify the pH of your assay buffer and adjust if necessary.
-
-
Possible Cause: Degraded substrate.
-
Solution: Ensure the this compound stock solution has been stored under the recommended conditions and is within its shelf life. Prepare a fresh stock solution if in doubt.
-
-
Possible Cause: Presence of inhibitors.
-
Solution: Some reagents, such as sodium azide, can inhibit enzyme activity. Review all components of your assay for potential inhibitors.
-
Issue 2: High background signal (high absorbance in no-enzyme control)
-
Possible Cause: Spontaneous substrate degradation.
-
Solution: While generally stable, prolonged incubation at non-optimal pH or temperature can lead to spontaneous hydrolysis of the substrate. Minimize incubation times where possible and run a substrate-only control.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use fresh, high-purity reagents and sterile techniques to prepare all solutions to avoid microbial or enzymatic contamination.
-
Issue 3: Inconsistent or non-reproducible results
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes of enzyme and substrate.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Enzymatic reactions are sensitive to temperature changes. Ensure all components are at the correct assay temperature before starting the reaction and use a temperature-controlled plate reader or water bath.
-
-
Possible Cause: Repeated freeze-thaw cycles of stock solutions.
-
Solution: Aliquot stock solutions of both the enzyme and the substrate to avoid degradation caused by repeated freezing and thawing.[1]
-
Experimental Protocols
Detailed Protocol: Chromogenic Assay for Activated Protein C (APC) Activity
This protocol provides a method for determining the activity of Activated Protein C (APC) using this compound in a 96-well microplate format.
Materials:
-
This compound
-
Purified Activated Protein C (APC) standard
-
Tris-buffered saline (TBS), pH 7.4
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Temperature-controlled incubator or plate heater
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C.
-
Assay Buffer: Use Tris-buffered saline (TBS) at pH 7.4.
-
APC Standard Curve: Prepare a series of dilutions of the APC standard in TBS to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 ng/mL).
-
Working Substrate Solution: Dilute the substrate stock solution to the desired final concentration (e.g., 1 mM) in TBS just before use.
-
-
Assay Protocol:
-
Add 50 µL of each APC standard dilution and your unknown samples to separate wells of the 96-well plate.
-
Add 50 µL of TBS to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed working substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the rate of the blank (0 ng/mL APC) from all other readings.
-
Plot the corrected Vmax values for the APC standards against their concentrations to generate a standard curve.
-
Determine the concentration of APC in your unknown samples by interpolating their Vmax values from the standard curve.
-
References
Reducing background fluorescence in pGlu-Pro-Arg-MNA assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amido-4-methylcoumarin) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the pGlu-Pro-Arg-MNA assay?
The pGlu-Pro-Arg-MNA assay is a fluorometric method used to measure the activity of certain proteases. The substrate, pGlu-Pro-Arg-MNA, is a synthetic peptide linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched.[1] When a target enzyme cleaves the peptide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity.[2]
Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (B1665955) (AMC) has an excitation maximum in the range of 344-380 nm and an emission maximum in the range of 440-460 nm.[1][2][3] It is crucial to set the fluorescence plate reader to the optimal wavelengths for your specific instrument and assay conditions to maximize the signal-to-noise ratio.
Q3: Why is my background fluorescence high even before adding the enzyme?
High initial background fluorescence can be caused by several factors:
-
Substrate Purity: The pGlu-Pro-Arg-MNA substrate may contain free AMC as an impurity from synthesis or degradation during storage.
-
Non-Enzymatic Hydrolysis: The substrate molecule may be unstable in the assay buffer, leading to spontaneous breakdown and release of AMC.
-
Autofluorescence: Components of your assay buffer or the microplate itself can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of your assay. The following sections provide detailed troubleshooting steps to identify and mitigate the sources of background signal.
Issue 1: Substrate-Related Background
The purity and stability of the pGlu-Pro-Arg-MNA substrate are critical for low background fluorescence.
Troubleshooting Steps:
-
Assess Substrate Quality:
-
Run a "Substrate Only" Control: Prepare a well with all assay components except the enzyme. A high fluorescence reading in this well indicates a problem with the substrate or buffer.
-
Check for Free AMC: If possible, analyze the substrate by HPLC to quantify the amount of free AMC.
-
-
Optimize Substrate Handling and Storage:
-
Aliquot the Substrate: Upon receipt, dissolve the substrate in a suitable solvent (e.g., DMSO) at a high concentration and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protect from Light: AMC and its conjugates are light-sensitive. Protect the substrate from light during storage and handling.
-
-
Address Non-Enzymatic Hydrolysis:
-
Optimize Buffer pH: The stability of the amide bond linking AMC can be pH-dependent. Empirically test a range of pH values for your assay buffer to find the optimal balance between enzyme activity and substrate stability.
-
Buffer Composition: Certain buffer components can promote hydrolysis. If possible, test alternative buffer systems.
-
| Parameter | Recommendation | Rationale |
| Substrate Storage | Store desiccated at -20°C or below, protected from light.[4] | Minimizes degradation and spontaneous hydrolysis. |
| Solvent for Stock | DMSO or DMF[1] | Ensures substrate solubility and stability. |
| Working Solution | Prepare fresh for each experiment. | Reduces the impact of hydrolysis in aqueous buffers. |
Issue 2: Assay Conditions and Reagents
The choice of assay buffer, microplate, and other reagents can significantly impact background fluorescence.
Troubleshooting Steps:
-
Select the Right Microplate:
-
Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[3]
-
-
Evaluate Assay Buffer Components:
-
Run a "Buffer Only" Control: Measure the fluorescence of the assay buffer without the substrate or enzyme to check for autofluorescence.
-
Use High-Purity Reagents: Ensure all buffer components are of high purity to avoid fluorescent contaminants.
-
-
Filter Buffers:
-
Filter-sterilize buffers to remove any particulate matter that could cause light scattering and increase background readings.
-
| Component | Recommendation | Rationale |
| Microplate Type | Black, opaque, flat-bottom plates. | Reduces background fluorescence and light scatter.[3] |
| Buffer Purity | Use high-purity, "fluorescence-free" grade reagents. | Minimizes intrinsic fluorescence from buffer components. |
| Additives | Avoid components known to have intrinsic fluorescence. | Phenol red and some sera can be autofluorescent. |
Issue 3: Instrumentation Settings
Incorrect settings on the fluorescence plate reader can lead to artificially high background readings.
Troubleshooting Steps:
-
Optimize Gain/Sensitivity:
-
The gain setting amplifies the fluorescent signal. A high gain setting can amplify background noise, while a low setting may not be sensitive enough to detect the signal. Determine the optimal gain using a positive control (a known concentration of free AMC) to achieve a robust signal without saturating the detector.
-
-
Adjust Bandwidth Settings:
-
Narrowing the excitation and emission bandwidths can help to reduce the collection of scattered and background light, but may also reduce the signal. Experiment to find the optimal balance.
-
-
Check for Light Leaks:
-
Ensure that the plate reader is in a dark environment and that there are no external light sources interfering with the measurement.
-
| Instrument Setting | Recommendation | Rationale |
| Excitation Wavelength | ~344-380 nm[1][2][3] | Aligns with the absorption peak of AMC. |
| Emission Wavelength | ~440-460 nm[1][2][3] | Aligns with the emission peak of AMC. |
| Gain/Sensitivity | Optimize to maximize signal-to-noise without saturation. | Balances signal amplification and background noise. |
| Number of Flashes | Increase to average out noise. | Improves measurement precision. |
Experimental Protocols
Protocol: Determining the Rate of Non-Enzymatic Substrate Hydrolysis
This protocol helps to quantify the contribution of substrate instability to background fluorescence.
-
Prepare the assay buffer at the desired pH.
-
Add the pGlu-Pro-Arg-MNA substrate to the buffer at the final assay concentration.
-
Incubate the solution in a fluorescence microplate reader at the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for the duration of a typical experiment (e.g., 60 minutes).
-
Plot fluorescence intensity versus time. The slope of this line represents the rate of non-enzymatic hydrolysis.
Visualizations
Caption: Experimental workflow for a pGlu-Pro-Arg-MNA assay.
References
How to prevent degradation of pGlu-Pro-Arg-MNA monoacetate solution.
Welcome to the technical support center for pGlu-Pro-Arg-MNA monoacetate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance to prevent the degradation of this compound solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for a this compound solution?
A1: For maximum stability, prepared stock solutions should be aliquoted into single-use volumes and stored frozen. According to manufacturer recommendations, solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[1] It is critical to avoid repeated freeze-thaw cycles as this can significantly accelerate peptide degradation.[1]
Q2: What are the primary factors that cause degradation of this peptide solution?
A2: The primary factors leading to the degradation of peptide solutions, including this compound, are improper pH, elevated temperature, exposure to light, and oxidation. Peptide bonds are susceptible to hydrolysis, which can be accelerated by acidic or alkaline conditions.
Q3: What is the recommended pH for storing the solution?
A3: While specific data for this peptide is limited, a slightly acidic to neutral pH range of 5-7 is generally considered optimal for the stability of peptide solutions.[2] Prolonged exposure to a pH above 8 should be avoided as it can accelerate degradation pathways like deamidation and oxidation.
Q4: How should I properly reconstitute lyophilized this compound?
A4: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the stability of the lyophilized powder. For reconstitution, it is recommended to first attempt to dissolve the peptide in sterile, purified water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution with your aqueous buffer.
Q5: What are the visible signs of peptide solution degradation?
A5: Visual indicators of degradation can include the appearance of cloudiness or precipitation in the solution, which may suggest aggregation or poor solubility. A loss of activity in your assay or the appearance of unexpected peaks during analytical chromatography (like HPLC) are also strong indicators of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Signal/Activity in Assay | Peptide Degradation | • Prepare a fresh solution from lyophilized powder.• Verify storage conditions (temperature, light exposure).• Ensure the pH of the solution is within the optimal range (pH 5-7). |
| Repeated Freeze-Thaw Cycles | • Discard the current aliquot and use a new, single-use aliquot.• When preparing stock solutions, immediately divide them into smaller, experiment-sized aliquots before freezing. | |
| Precipitation or Cloudiness in Solution | Poor Solubility | • Reconstitute the peptide at a lower concentration.• If using an aqueous buffer, try initially dissolving the peptide in a small amount of DMSO before diluting. |
| Aggregation | • Store the solution at the recommended low temperatures (-20°C or -80°C).• Avoid vigorous vortexing or agitation; gentle swirling is preferred for dissolution. | |
| pH Shift | • Measure the pH of the solution. Adjust to a range of 5-7 using a dilute acid or base if necessary. | |
| Inconsistent Results Between Experiments | Solution Instability | • Prepare fresh working solutions for each experiment from a frozen stock aliquot.• Ensure all experimental parameters (e.g., buffer composition, pH, temperature) are consistent. |
Data Summary: Storage Recommendations
The stability of your this compound solution is critically dependent on storage temperature. The following table summarizes the recommended storage durations to maintain peptide integrity.
| Form | Temperature | Recommended Storage Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Several years | Keep in a desiccator, protected from light. |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. | |
| 4°C | 1-2 weeks (Not Recommended for long term) | Use for short-term experimental needs only. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Equilibration: Remove the vial of lyophilized peptide from cold storage and place it in a desiccator at room temperature for at least 20 minutes to prevent condensation.
-
Solvent Selection: Prepare sterile, purified water (e.g., HPLC-grade or Milli-Q). If the peptide is known to have low aqueous solubility, have DMSO ready.
-
Dissolution:
-
Add the appropriate volume of sterile water to the vial to achieve the desired stock concentration.
-
Gently swirl or pipet up and down to dissolve the peptide. Avoid vigorous vortexing.
-
If the peptide does not fully dissolve, a small volume of DMSO (e.g., 10-50 µL) can be added to aid dissolution, followed by the addition of the aqueous buffer to the final volume.
-
-
Aliquoting: Immediately after complete dissolution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Tightly cap the aliquots and store them immediately at -80°C for long-term storage or -20°C for shorter-term use.
Protocol 2: Stability Assessment by RP-HPLC (Template)
This protocol provides a template for a stability-indicating method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining intact peptide over time. This method may require optimization for your specific system.
-
Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Divide the solution into multiple aliquots and store them under various conditions you wish to test (e.g., -20°C, 4°C, room temperature).
-
At designated time points (e.g., 0, 24, 48, 72 hours), retrieve one aliquot from each condition.
-
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject a freshly prepared "Time 0" sample to establish the initial peak area of the intact peptide.
-
Inject the samples from the different storage conditions at their respective time points.
-
Integrate the peak area of the intact peptide. Degradation will be indicated by a decrease in the main peak's area and the potential appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact peptide relative to the Time 0 sample.
-
Visual Guides
Caption: Recommended workflow for handling this compound.
Caption: Factors leading to the degradation of peptide solutions.
References
Technical Support Center: Interpreting Unexpected Results from a pGlu-Pro-Arg-MNA Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from a pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamine) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the pGlu-Pro-Arg-MNA assay?
The pGlu-Pro-Arg-MNA assay is a fluorometric method for detecting the activity of certain proteases. The substrate consists of a tripeptide sequence (pGlu-Pro-Arg) linked to a fluorescent reporter molecule, 4-methoxy-2-naphthylamine (B556539) (MNA). In its intact form, the substrate is non-fluorescent or has very low fluorescence. When a target protease cleaves the amide bond between the arginine (Arg) residue and MNA, the liberated MNA becomes highly fluorescent. The rate of increase in fluorescence is directly proportional to the protease activity.
Q2: Which enzymes can be measured with the pGlu-Pro-Arg-MNA substrate?
The pGlu-Pro-Arg-MNA substrate is primarily designed for trypsin-like serine proteases that preferentially cleave after an arginine residue. Enzymes that can be assayed with this substrate include, but are not limited to:
-
Urokinase
-
Plasma Kallikrein
-
Activated Protein C
Q3: What are the optimal excitation and emission wavelengths for the cleaved MNA fluorophore?
The free 4-methoxy-2-naphthylamine (MNA) fluorophore has the following spectral properties:
| Parameter | Wavelength (nm) |
| Excitation Maximum | 335 - 350[1] |
| Emission Maximum | 410 - 440[1] |
It is recommended to perform a scan on your specific instrument to determine the optimal settings.
Troubleshooting Guide
Issue 1: Lower-Than-Expected or No Fluorescence Signal
This is one of the most common issues and can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in appropriate buffer).- Perform a positive control experiment with a known active enzyme to confirm the assay setup is working.- Avoid repeated freeze-thaw cycles of the enzyme stock solution. |
| Suboptimal Reaction Conditions | - Verify that the pH of the assay buffer is optimal for your enzyme of interest (typically pH 7.5-8.5 for trypsin-like proteases).- Ensure the assay is performed at the optimal temperature for the enzyme.- Check for the presence of any necessary co-factors in the assay buffer. |
| Incorrect Instrument Settings | - Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for MNA (Ex: 335-350 nm, Em: 410-440 nm)[1].- Ensure the gain setting on the instrument is appropriate to detect the signal. |
| Substrate Degradation or Precipitation | - Store the pGlu-Pro-Arg-MNA substrate protected from light and moisture.- Ensure the substrate is fully dissolved in the assay buffer. Some substrates may require a small amount of organic solvent like DMSO for initial solubilization before dilution in aqueous buffer. |
| Presence of Inhibitors | - Test for the presence of known protease inhibitors in your sample.- If screening for inhibitors, ensure the inhibitor concentration is not excessively high, leading to complete inhibition. |
Issue 2: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Autohydrolysis of the Substrate | - A high signal in a "no-enzyme" control well can indicate that the substrate is breaking down spontaneously.- Optimize the substrate concentration; use the lowest concentration that provides a robust signal.- Test the stability of the substrate in the assay buffer over time at the experimental temperature. |
| Autofluorescence of Samples or Compounds | - Run a control with your sample or test compound in the assay buffer without the enzyme to measure its intrinsic fluorescence.- Subtract the background fluorescence from the sample wells. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare buffers.- Test individual assay components (buffer, substrate solution) for fluorescence. |
| Well Plate Material | - Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
Issue 3: Non-Linear or Inconsistent Results
Results that are not reproducible or do not follow expected kinetics can indicate several issues.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | - If the reaction plateaus quickly, the enzyme concentration may be too high, leading to rapid consumption of the substrate. Reduce the enzyme concentration.- Ensure measurements are taken within the initial linear phase of the reaction. |
| Inner Filter Effect | - At high substrate or product concentrations, components in the sample can absorb the excitation or emission light, leading to a lower observed fluorescence intensity.- Dilute the sample or use a lower substrate concentration. |
| Enzyme Instability | - Some enzymes may not be stable under the assay conditions for extended periods. Perform a time-course experiment to determine the window of linear enzyme activity. |
| Pipetting Inaccuracies | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.- Prepare a master mix of reagents to add to the wells to minimize pipetting variability. |
Experimental Protocols
Representative Fluorometric pGlu-Pro-Arg-MNA Assay Protocol
This protocol provides a general framework. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
pGlu-Pro-Arg-MNA substrate
-
Purified enzyme or biological sample containing the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Enzyme Dilution Buffer (compatible with the enzyme's stability)
-
Inhibitor stock solution (if applicable)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the pGlu-Pro-Arg-MNA substrate in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution. Further dilute the substrate to the desired working concentration in Assay Buffer. Protect from light.
-
Prepare a series of enzyme dilutions in the Enzyme Dilution Buffer.
-
-
Assay Setup:
-
Add 50 µL of the appropriate solutions to the wells of the 96-well plate as described in the table below:
-
| Well Type | Reagent 1 (25 µL) | Reagent 2 (25 µL) | Reagent 3 (50 µL) |
| Blank (No Enzyme) | Assay Buffer | Assay Buffer | Substrate Solution |
| Positive Control | Known Active Enzyme | Assay Buffer | Substrate Solution |
| Sample | Sample | Assay Buffer | Substrate Solution |
| Inhibitor | Sample/Enzyme | Inhibitor | Substrate Solution |
-
Reaction and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) with excitation at 335-350 nm and emission at 410-440 nm[1]. Alternatively, for an endpoint assay, incubate for a fixed time and then read the fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the rate of reaction (change in fluorescence over time) for each well.
-
Plot the reaction rate against the enzyme concentration to generate a standard curve.
-
Diagrams
Caption: Principle of the fluorometric pGlu-Pro-Arg-MNA assay.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
pGlu-Pro-Arg-MNA monoacetate assay variability and reproducibility.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pGlu-Pro-Arg-MNA monoacetate assay. The information is designed to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
A1: This assay is primarily a chromogenic or fluorogenic method used to measure the enzymatic activity of Activated Protein C (APC).[1][2] Protein C is a key anticoagulant in the body, and this assay helps to determine its functional activity.[2][3] The substrate, pGlu-Pro-Arg-MNA, is cleaved by APC, releasing a chromophore or fluorophore that can be quantified.
Q2: What are the typical applications of this assay?
A2: The assay is widely used in research and clinical settings to:
-
Diagnose Protein C deficiencies.[2]
-
Monitor patients on anticoagulant therapy.
-
Screen for inhibitors or activators of APC in drug discovery.[1]
-
Study the kinetics of APC and related enzymes.[1]
Q3: What is the difference between a chromogenic and a fluorogenic assay?
A3: A chromogenic assay results in a colored product that is measured by absorbance, while a fluorogenic assay produces a fluorescent product that is measured by a fluorescence reader. Fluorogenic assays are generally more sensitive than chromogenic assays.
Q4: How should the this compound substrate be stored?
A4: The substrate should be stored at -20°C or -80°C, protected from moisture and light. Stock solutions, once prepared, are typically stable for up to one month at -20°C or up to six months at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
High Background Signal
Issue: The signal in the negative control wells (without enzyme) is unusually high, reducing the dynamic range of the assay.
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Incubate the substrate in the assay buffer without the enzyme and monitor for an increase in signal over time. If the substrate is unstable, consider preparing it fresh for each experiment. |
| Autofluorescence | Measure the fluorescence of individual assay components (buffer, plate, test compounds) to identify the source. If the plate is the issue, try a different brand of black, opaque plates. If a compound is autofluorescent, you may need to use a different assay format. |
| Contamination | Ensure all reagents and labware are free from fluorescent or enzymatic contaminants. Use high-purity water and sterile, disposable plasticware. |
| Inadequate Washing | If using an ELISA-like format with wash steps, ensure washing is thorough to remove all unbound reagents. |
Low Signal-to-Noise Ratio
Issue: The signal from the enzymatic reaction is weak and difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Titrate both the enzyme (APC) and substrate concentrations to determine the optimal working range for your specific experimental conditions. |
| Inactive Enzyme | Verify the activity of your APC stock using a positive control or a different lot of substrate. Ensure proper storage and handling of the enzyme on ice. |
| Incorrect Instrument Settings | Optimize the gain setting on your fluorescence or absorbance plate reader. Ensure you are using the correct excitation and emission wavelengths for the fluorophore. |
| Suboptimal Reaction Conditions | Confirm that the assay buffer pH and temperature are optimal for APC activity. The typical incubation temperature is 37°C. |
High Variability Between Replicates
Issue: There is a significant difference in the signal between replicate wells, leading to poor reproducibility.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors in reagent dispensing. |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents. Avoid introducing bubbles. |
| Substrate Precipitation | pGlu-Pro-Arg-MNA can be difficult to dissolve. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Gentle sonication may aid dissolution. |
| Edge Effects in Microplate | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for chromogenic Protein C assays. Note that specific values can vary depending on the exact protocol, reagents, and instrumentation used.
| Parameter | Typical Value | Notes |
| Intra-Assay Coefficient of Variation (CV) | < 10% | Represents the variability within a single assay run.[4] |
| Inter-Assay Coefficient of Variation (CV) | < 15% | Represents the variability between different assay runs on different days.[5] |
| Kinetic Constants (Km, Vmax) | Varies | These values are highly dependent on the specific reaction conditions (pH, temperature, buffer composition) and should be determined experimentally for your system. |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: A common buffer is Tris-HCl (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM) and a carrier protein like BSA (e.g., 0.1%).
-
Substrate Stock Solution: Dissolve this compound in a small amount of DMSO to create a concentrated stock solution (e.g., 20 mM). Store this stock at -80°C.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 200 µM). Protect this solution from light.
-
Activated Protein C (APC): Reconstitute and dilute the enzyme in cold assay buffer to the desired concentration. Keep the enzyme on ice at all times.
Assay Procedure (96-well plate format)
-
Add 50 µL of assay buffer to all wells of a black, opaque 96-well microplate.
-
Add 25 µL of the test compound (inhibitor or activator) or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted APC solution to the sample and positive control wells. For negative control (blank) wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
Visualizations
Caption: Enzymatic cleavage of the pGlu-Pro-Arg-MNA substrate by Activated Protein C.
Caption: A generalized workflow for the this compound assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. childrensmn.org [childrensmn.org]
- 3. Protein C Assays [practical-haemostasis.com]
- 4. Protein C in human plasma determined by homogeneous enzyme immunoassay with use of a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: pGlu-Pro-Arg-MNA Monoacetate Hydrolysis Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the chromogenic substrate pGlu-Pro-Arg-MNA monoacetate in enzyme hydrolysis experiments. The primary application of this substrate is in the measurement of Protein C activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme that hydrolyzes this compound?
A1: The primary enzyme that cleaves this compound is Activated Protein C (APC), a key serine protease in the anticoagulant pathway.[1][2][3] Assays using this substrate typically involve the activation of Protein C present in a sample (e.g., plasma) to APC, which then hydrolyzes the substrate, releasing a chromophore that can be measured spectrophotometrically.
Q2: What is the general principle of a chromogenic Protein C assay using this substrate?
A2: The assay is a two-step process. First, Protein C in the sample is converted to its active form, Activated Protein C (APC), by a specific activator, such as Protac®, which is derived from snake venom.[1][4][5] In the second step, the newly formed APC cleaves the chromogenic substrate, pGlu-Pro-Arg-MNA, releasing the p-nitroaniline (pNA) group. The rate of pNA release is measured by monitoring the change in absorbance at 405 nm, which is directly proportional to the Protein C activity in the sample.[4][6]
Q3: What is the optimal pH for the hydrolysis of this compound by Activated Protein C?
A3: The optimal pH for Activated Protein C activity is in the neutral to slightly alkaline range, typically between pH 7.4 and 8.4 .[7][8] Maintaining the pH within this range is critical for achieving maximal enzyme activity and ensuring reproducible results.
Q4: What are the key components of the Protein C signaling pathway?
A4: The Protein C pathway is a crucial natural anticoagulant system. Protein C is activated by the thrombin-thrombomodulin complex on the surface of endothelial cells. Activated Protein C (APC), along with its cofactor Protein S, then proteolytically inactivates coagulation cofactors Factor Va and Factor VIIIa.[1][9] This action reduces the rate of thrombin generation, thus downregulating the coagulation cascade. APC also has cytoprotective (anti-inflammatory and anti-apoptotic) effects, which are mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1).[10][11]
Experimental Protocols & Data
General Experimental Workflow for Protein C Activity Assay
Caption: General workflow for a chromogenic Protein C activity assay.
The Protein C Anticoagulant and Cytoprotective Pathway
Caption: Simplified diagram of the Protein C activation and its dual functions.
Summary of Assay Parameters and Potential Interferences
| Parameter | Recommended Condition/Value | Notes |
| Enzyme | Activated Protein C (APC) | Typically generated in situ from plasma Protein C. |
| Substrate | This compound | A specific chromogenic substrate for APC. |
| Wavelength | 405 nm | For monitoring the release of p-nitroaniline (pNA). |
| pH | 7.4 - 8.4 | Optimal for APC enzymatic activity. Tris-based buffers are common.[7][8] |
| Temperature | 37°C | Standard for physiological enzyme assays.[1] |
| Activator | Protac® (venom from Agkistrodon contortrix) | A specific activator of Protein C.[1][4] |
| Potential Issue / Interference | Effect on Assay | Recommended Action |
| Low pH (<7.0) | Decreased enzyme activity, underestimation of Protein C. | Ensure buffer pH is correctly prepared and calibrated. |
| High pH (>8.5) | Potential for substrate auto-hydrolysis, enzyme denaturation. | Verify buffer pH. Avoid strongly alkaline conditions. |
| Vitamin K Antagonist Therapy (e.g., Warfarin) | Falsely low Protein C activity.[6][9][12] | Test at least 2 weeks after cessation of therapy.[13] |
| Acute Thrombotic Event | Consumption may lead to transiently low levels.[6] | Postpone elective testing until the patient is stable. |
| Other Serine Proteases in Sample | Potential for substrate cleavage, overestimation of Protein C.[1] | Assay design uses a specific activator to minimize this. |
| Presence of Aprotinin | Inhibition of APC, underestimation of Protein C activity.[13] | Avoid sample collection from patients treated with aprotinin. |
| Improper Sample Handling (e.g., platelet contamination) | Platelets can release proteases that may interfere. | Use proper collection and double-centrifugation techniques for platelet-poor plasma.[6] |
Troubleshooting Guide
Problem: No or very low signal (low absorbance change).
| Possible Cause | Solution |
| Incorrect pH of Assay Buffer | Verify the pH of your buffer is within the optimal range (7.4-8.4). Remake the buffer if necessary. |
| Inactive Enzyme/Activator | Ensure the Protein C activator has not expired and has been stored and reconstituted correctly according to the manufacturer's instructions. |
| Degraded Substrate | Check the expiration date of the this compound. Prepare fresh working solutions daily and protect from light. |
| Inhibitor Present in Sample | The sample may contain an inhibitor of APC (e.g., aprotinin).[13] Review sample source and collection details. |
| True Protein C Deficiency | The sample may have a genuine, severe deficiency in Protein C. Confirm with a different assay method or by testing reference samples. |
Problem: High background signal or signal in no-enzyme controls.
| Possible Cause | Solution |
| Substrate Auto-hydrolysis | This can be caused by high pH or prolonged incubation at elevated temperatures. Ensure buffer pH is not >8.5 and adhere to recommended incubation times. |
| Contaminated Reagents | One of the reagents (buffer, substrate) may be contaminated with a protease. Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. |
| Non-specific Protease Activity | The sample itself may contain other proteases that are slowly cleaving the substrate.[1] While the assay is designed for specificity, very high levels of other proteases could cause interference. |
Problem: Poor reproducibility between replicates or assays.
| Possible Cause | Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially small volumes of sample and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Ensure consistent incubation temperatures (37°C). Use a calibrated incubator or water bath. Allow all reagents to reach assay temperature before starting the reaction. |
| Variable Incubation Times | For kinetic assays, ensure the reading interval is consistent. For endpoint assays, ensure the reaction is stopped at precisely the same time for all samples. |
| Improper Sample Mixing | Gently mix the contents of the wells after adding reagents to ensure a homogenous reaction mixture. Avoid introducing bubbles. |
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein C Activity Assay | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 6. childrensmn.org [childrensmn.org]
- 7. scribd.com [scribd.com]
- 8. pnas.org [pnas.org]
- 9. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 10. Protective mechanisms of activated protein C in severe inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein C Activity [menu.labmed.washington.edu]
- 13. Protein C Activity | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp-dev.uw.edu]
Technical Support Center: pGlu-Pro-Arg-MNA Monoacetate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pGlu-Pro-Arg-MNA monoacetate in their assays.
I. Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Signal | 1. Substrate Instability: Spontaneous degradation of this compound. | - Prepare fresh substrate solution for each experiment. - Store stock solutions at -20°C or -80°C and protect from light.[1] - Test substrate stability by incubating it in the assay buffer without the enzyme and measure the signal over time. |
| 2. Contaminated Reagents: Buffers or other assay components may be contaminated with proteases or other substances that cleave the substrate. | - Use high-purity water and reagents. - Filter-sterilize aqueous solutions before use.[1] | |
| Low or No Signal | 1. Inactive Enzyme: The target enzyme (e.g., Protein C) may have lost activity. | - Ensure proper storage and handling of the enzyme, typically on ice. - Verify enzyme activity with a known positive control substrate or a different batch of enzyme. |
| 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or ionic strength of the assay buffer. | - Optimize the assay buffer composition. A common starting point for Protein C assays is a Tris-based buffer at a physiological pH (e.g., 7.4). | |
| 3. Presence of Inhibitors: The sample may contain inhibitors of the target enzyme. | - See the "Interfering Substances" section below for common inhibitors. - If inhibitors are suspected, perform a spike-and-recovery experiment by adding a known amount of active enzyme to the sample. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps. |
| 2. Incomplete Mixing: Reagents not uniformly mixed in the wells. | - Gently mix the plate after adding all reagents, avoiding bubbles. | |
| 3. Substrate Precipitation: The substrate may not be fully dissolved. | - Ensure the substrate is completely dissolved in the appropriate solvent before adding it to the assay buffer. For pGlu-Pro-Arg-MNA, water is a common solvent, but for hydrophobic peptides, a small amount of DMSO may be necessary for the stock solution.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate.[1] It is primarily used in photometric assays to measure the activity of certain proteases, most notably Activated Protein C (APC).[3][4] The enzyme cleaves the substrate, releasing a chromophore (p-nitroaniline or a similar molecule) that can be quantified by measuring its absorbance.
Q2: What are the optimal storage conditions for this compound?
A2: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is important to protect the substrate from light.[1]
Q3: What type of samples can be used with this assay?
A3: This assay is commonly used with plasma samples to measure Protein C activity. It is crucial to use platelet-poor plasma, which is obtained by double centrifugation of blood collected in a sodium citrate (B86180) tube.[5]
Q4: How can I avoid interference from common anticoagulants in my samples?
A4: Anticoagulants like heparin and warfarin (B611796) (Coumadin) can significantly interfere with Protein C assays.
-
Heparin: Heparin can interfere with the assay, especially at concentrations of 2 U/mL or more.[6] If possible, samples should be collected before heparin administration.
-
Warfarin (Coumadin): Warfarin is a vitamin K antagonist and will decrease the levels of functional Protein C.[5][7] It is recommended to test for Protein C deficiency at least 30 days after discontinuing warfarin therapy.[5]
Q5: Can lipemic samples interfere with the assay?
A5: Yes, lipemia (high levels of lipids in the blood) can interfere with photometric assays. It is preferable to use samples from fasting patients to minimize this interference.[6]
III. Experimental Protocols
General Protocol for Measuring Protein C Activity
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Centrifuge at a low speed (e.g., 1500 x g for 15 minutes) to separate plasma.
-
Carefully transfer the plasma to a new tube and centrifuge again at a higher speed (e.g., 10,000 x g for 10 minutes) to obtain platelet-poor plasma.
-
Store the plasma at -20°C or -80°C if not used immediately.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Protein C Activator: Reconstitute the Protein C activator (e.g., from Agkistrodon contortrix venom) according to the manufacturer's instructions.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution to the desired final concentration in the assay buffer just before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of patient plasma or control to each well.
-
Add 50 µL of Protein C activator to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 5 minutes) to allow for the activation of Protein C.[3]
-
Add 50 µL of the this compound substrate solution to each well to start the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
The Protein C activity is proportional to the rate of substrate cleavage. A standard curve can be generated using a reference plasma with known Protein C activity.
-
IV. Visualizations
Experimental Workflow
Caption: Workflow for this compound assay.
Potential Interference Pathways
Caption: Common interferences in the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein C Assays [practical-haemostasis.com]
- 4. pGlu-Pro-Arg-MNA | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 5. childrensmn.org [childrensmn.org]
- 6. Protein C Activity, Plasma - Mayo Clinic Laboratories | Hematology Catalog [hematology.testcatalog.org]
- 7. droracle.ai [droracle.ai]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Plasma Kallikrein: pGlu-Pro-Arg-MNA monoacetate vs. S-2302 and Chromozym PK
For researchers, scientists, and drug development professionals engaged in the study of the kallikrein-kinin system, the selection of an appropriate chromogenic substrate is paramount for accurate and reliable enzymatic activity assessment. This guide provides a detailed comparison of pGlu-Pro-Arg-MNA monoacetate against two other commonly used chromogenic substrates for plasma kallikrein: S-2302 and Chromozym PK. The information presented herein is based on available experimental data to facilitate an informed decision for your research needs.
Performance Comparison
The ideal chromogenic substrate exhibits high specificity and favorable kinetic parameters for the target enzyme, minimizing off-target reactions and ensuring sensitive detection. Below is a summary of the available quantitative data for the three substrates when used to measure plasma kallikrein activity.
| Substrate | Peptide Sequence | Chromophore | Kinetic Parameters for Human Plasma Kallikrein |
| This compound | pGlu-Pro-Arg | 7-Amino-4-methylcoumarin (AMC) | Km and Vmax data not readily available in the reviewed literature. |
| S-2302 | H-D-Pro-Phe-Arg-pNA | p-Nitroaniline (pNA) | Km: 0.2 mM |
| Chromozym PK | Bz-Pro-Phe-Arg-pNA | p-Nitroaniline (pNA) | A study comparing Chromozym PK to S-2302 found a linear relationship in plasma kallikrein activity measurements, suggesting comparable utility.[1] However, specific Km and Vmax values for Chromozym PK were not explicitly stated in the reviewed literature. |
Note: The lack of readily available kinetic data for this compound and specific values for Chromozym PK highlights a gap in the publicly accessible scientific literature. Researchers may need to perform their own kinetic studies to determine these parameters for their specific experimental conditions.
Specificity and Cross-Reactivity
Specificity is a critical factor in the selection of a chromogenic substrate. While all three substrates are designed for plasma kallikrein, their reactivity with other serine proteases present in biological samples can vary.
-
This compound: Detailed quantitative data on the cross-reactivity of this substrate with other proteases such as thrombin and Factor Xa is not widely available in the reviewed literature.
-
S-2302: While primarily used for plasma kallikrein, it may exhibit some cross-reactivity with other proteases. The specificity of S-2302 for kallikrein has been demonstrated by using plasma deficient in prekallikrein.[1]
-
Chromozym PK: This substrate is reported to be relatively specific for plasma kallikrein.[2]
Signaling Pathway and Experimental Workflow
The enzymatic activity measured by these chromogenic substrates is a key component of the Contact Activation Pathway (also known as the intrinsic pathway of coagulation) and the interconnected Kallikrein-Kinin System .
References
A Comparative Guide to Fluorescent and Colorimetric Protease Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is crucial for a wide range of applications, from understanding disease pathology to screening for potential therapeutic inhibitors. The two most common methods for this purpose are fluorescent and colorimetric protease assays. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
At a Glance: Fluorescent vs. Colorimetric Protease Assays
| Feature | Fluorescent Protease Assays | Colorimetric Protease Assays |
| Principle | Detection of a fluorescent signal generated upon substrate cleavage. | Detection of a color change resulting from a chemical reaction with the cleavage products. |
| Sensitivity | High (nanogram to picogram range).[1] | Moderate (microgram range).[2] |
| Detection Limit | Lower detection limits, capable of detecting as low as 0.5 µg/mL of trypsin.[3][4] | Higher detection limits, typically around 2 µg of trypsin.[2] |
| Dynamic Range | Wider dynamic range.[5] | Narrower dynamic range. |
| Throughput | Well-suited for high-throughput screening (HTS).[6] | Can be adapted for HTS, but may be more labor-intensive. |
| Instrumentation | Requires a fluorometer or fluorescent plate reader. | Requires a spectrophotometer or colorimetric plate reader. |
| Interference | Susceptible to interference from fluorescent compounds and quenchers.[6] | Susceptible to interference from colored compounds and substances that absorb at the detection wavelength. |
| Cost | Generally more expensive due to specialized reagents and instrumentation. | More cost-effective. |
Signaling Pathways and Assay Principles
Fluorescent Protease Assays: A Focus on FRET
A common principle in fluorescent protease assays is Förster Resonance Energy Transfer (FRET). In this system, a substrate peptide is labeled with two different fluorophores: a donor and an acceptor (quencher). When the substrate is intact, the close proximity of the two fluorophores allows for FRET to occur, where the energy from the excited donor is transferred to the acceptor, quenching the donor's fluorescence. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission, which can be measured.
Caption: Principle of a FRET-based fluorescent protease assay.
Colorimetric Protease Assays: The Folin-Ciocalteu Method
A widely used colorimetric method involves the use of a protein substrate, such as casein. When a protease is present, it digests the casein into smaller peptides. These peptides, particularly those containing tyrosine and tryptophan residues, can then react with the Folin-Ciocalteu (F-C) reagent in an alkaline environment. This reaction leads to the reduction of the phosphomolybdate-phosphotungstate complex in the F-C reagent, resulting in the formation of a blue-colored product. The intensity of this blue color, which is proportional to the amount of cleaved peptides, can be quantified by measuring its absorbance.[1][2][7]
Caption: Principle of a colorimetric protease assay using the Folin-Ciocalteu reagent.
Experimental Workflows
A Generic Fluorescent Protease Assay Workflow
The following diagram illustrates a typical workflow for a fluorescent protease assay using a fluorogenic substrate like FITC-casein.
Caption: A typical experimental workflow for a fluorescent protease assay.
A Generic Colorimetric Protease Assay Workflow
This diagram outlines the general steps involved in a colorimetric protease assay, such as the one employing the Folin-Ciocalteu reagent.
Caption: A typical experimental workflow for a colorimetric protease assay.
Detailed Experimental Protocols
Fluorescent Protease Assay Protocol (Using FITC-Casein)
This protocol is a generalized procedure for measuring protease activity using a fluorescein (B123965) isothiocyanate (FITC)-labeled casein substrate.[7][8][9]
Materials:
-
FITC-Casein Substrate Solution
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Protease standards (e.g., Trypsin)
-
Test samples containing protease
-
Trichloroacetic acid (TCA) solution (for termination, if required by the specific kit)
-
Black 96-well microplate
-
Fluorometer or fluorescent plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the protease standard in assay buffer. Dilute your test samples as needed to fall within the linear range of the assay.
-
Assay Reaction: In a black 96-well microplate, add the following to each well:
-
Assay Buffer
-
Protease standard or test sample
-
Initiate the reaction by adding the FITC-Casein substrate solution.
-
Include a "no-protease" control (blank) containing only the assay buffer and substrate.
-
-
Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a specific period (e.g., 60 minutes). Protect the plate from light during incubation.[7]
-
Reaction Termination (Optional): Some protocols may require stopping the reaction by adding a TCA solution. This precipitates the undigested FITC-casein.[8]
-
Centrifugation (If TCA is used): Centrifuge the plate to pellet the precipitated substrate.
-
Fluorescence Measurement: Transfer the supernatant to a new black 96-well plate and measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for FITC.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot a standard curve of fluorescence intensity versus the concentration of the protease standards. Use this curve to determine the protease activity in your test samples.
Colorimetric Protease Assay Protocol (Using Folin-Ciocalteu Reagent)
This protocol describes a general method for determining protease activity using casein as a substrate and the Folin-Ciocalteu reagent for detection.[2][10]
Materials:
-
Casein Solution (e.g., 0.65% w/v in buffer)
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.5)
-
Protease standards (e.g., Trypsin)
-
Test samples containing protease
-
Trichloroacetic acid (TCA) Solution (e.g., 110 mM)
-
Folin-Ciocalteu Phenol Reagent (e.g., 1N)
-
Sodium Carbonate (Na2CO3) Solution (e.g., 500 mM)
-
96-well microplate or cuvettes
-
Spectrophotometer or plate reader (660 nm)
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the protease standard in the assay buffer. Dilute test samples as necessary.
-
Assay Reaction: In microcentrifuge tubes or a deep-well plate, combine:
-
Casein Solution
-
Assay Buffer
-
Protease standard or test sample.
-
Include a blank for each sample containing the casein solution and assay buffer, to which the protease will be added after the termination step.
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the protease (e.g., 37°C) for a defined time (e.g., 10-30 minutes).[2][10]
-
Reaction Termination: Stop the reaction by adding the TCA solution to all tubes (including the blanks, before adding the enzyme to them). This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Color Development:
-
Carefully transfer a portion of the supernatant to a new set of tubes or a 96-well plate.
-
Add the Sodium Carbonate solution to each well.
-
Add the Folin-Ciocalteu reagent and mix well.
-
-
Incubation for Color Development: Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the blue color to develop.[10]
-
Absorbance Measurement: Measure the absorbance of the samples at 660 nm using a spectrophotometer or plate reader.
-
Data Analysis: Subtract the absorbance of the corresponding blank from each sample reading. Create a standard curve by plotting the absorbance versus the concentration of the protease standards. Determine the protease activity in the test samples from this standard curve.
Conclusion
The choice between a fluorescent and a colorimetric protease assay ultimately depends on the specific requirements of the experiment. Fluorescent assays offer superior sensitivity and are well-suited for high-throughput applications and the detection of low-abundance proteases.[6] However, they are more susceptible to interference from fluorescent compounds and are generally more expensive. Colorimetric assays, while less sensitive, are robust, cost-effective, and require more common laboratory equipment, making them a suitable choice for routine analyses where high sensitivity is not the primary concern.[11] By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to achieve reliable and accurate measurements of protease activity.
References
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity [jove.com]
- 5. Determining Protease Activity In Vivo by Fluorescence Cross-Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. auctoresonline.org [auctoresonline.org]
- 11. researchgate.net [researchgate.net]
Validating Your pGlu-Pro-Arg-MNA Monoacetate Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous assay validation is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison and detailed protocols for validating a pGlu-Pro-Arg-MNA monoacetate-based Activated Protein C (APC) assay using a known inhibitor.
Activated Protein C (APC) is a crucial serine protease in the anticoagulant pathway, playing a key role in regulating blood coagulation. The chromogenic substrate, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin), provides a sensitive method for measuring APC activity. Cleavage of this substrate by APC releases the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a measurable increase in fluorescence. To ensure the reliability of this assay, validation with a known inhibitor is a critical step.
Comparative Analysis of Chromogenic Substrates for Activated Protein C
While pGlu-Pro-Arg-MNA is a commonly used substrate for APC, other alternatives exist. The choice of substrate can influence assay sensitivity and specificity. Below is a comparison of key performance metrics for pGlu-Pro-Arg-MNA and another widely used chromogenic substrate, S-2366.
| Feature | This compound | S-2366 (Pyr-Pro-Arg-pNA) |
| Enzyme Target | Activated Protein C (APC) | Activated Protein C (APC), Factor XIa |
| Detection Method | Fluorometric (Ex/Em: ~380/460 nm) | Colorimetric (405 nm) |
| Known Kinetic Parameters (with APC) | Km: Data not readily available | Km: 0.2 mM, kcat: 80 s⁻¹[1] |
| Known Inhibitor for Validation | 3,3'-((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) (Inhibitor 2) | 3,3'-((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) (Inhibitor 2) |
| Reported IC50 of Inhibitor 2 | 1.1 µM[2] | Not explicitly reported with this substrate |
Experimental Protocol: Assay Validation with a Known Inhibitor
This protocol outlines the validation of an APC assay using this compound and a known small molecule inhibitor.
Materials:
-
Activated Protein C (human, purified)
-
This compound
-
APC Inhibitor: 3,3'-((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) (Commercially available from various suppliers)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% BSA, pH 7.5
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of the APC inhibitor in DMSO.
-
Prepare a working solution of Activated Protein C in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the APC inhibitor to the wells. Include a vehicle control (DMSO) without the inhibitor.
-
Add the Activated Protein C solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of APC activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
Visualizing the Assay Principle and Inhibition
The following diagrams illustrate the enzymatic reaction and the mechanism of inhibition.
By following this guide, researchers can confidently validate their this compound-based APC assays, ensuring the generation of high-quality, reliable data for their research and drug discovery efforts.
References
A Head-to-Head Comparison: pGlu-Pro-Arg-MNA Monoacetate Assay vs. ELISA for Protein Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of experimental success. Two common methodologies employed for this purpose are enzyme-linked immunosorbent assays (ELISA) and chromogenic substrate assays. This guide provides a detailed comparison of a specific chromogenic assay, the pGlu-Pro-Arg-MNA monoacetate assay for functional Protein C activity, and the traditional sandwich ELISA for Protein C antigen quantification.
This comparison will delve into the fundamental principles of each assay, present a detailed breakdown of their experimental protocols, and offer a comparative analysis of their performance characteristics. The goal is to provide the necessary information to make an informed decision about which assay is best suited for your specific research needs.
At a Glance: Key Differences
| Feature | This compound Assay (for Protein C) | Sandwich ELISA (for Protein C) |
| Principle | Enzymatic activity measurement | Immuno-detection of protein antigen |
| Measures | Functional protein activity | Total protein antigen concentration |
| Primary Reagents | Specific enzyme activator, chromogenic substrate | Capture antibody, detection antibody |
| Specificity | High for the target enzyme's activity | High for the target protein's epitopes |
| Throughput | Moderate to high | High |
| Speed | Relatively fast | Generally longer incubation times |
Performance Characteristics
The choice between a chromogenic assay and an ELISA often depends on the specific requirements of the experiment, including the need to measure protein function versus total protein concentration, as well as desired sensitivity and precision.
| Performance Metric | This compound Assay (Chromogenic) | Sandwich ELISA (Antigen) | Source |
| Specificity | Detects functional defects involving the active site. May not detect mutations affecting other domains (e.g., phospholipid binding). Not influenced by interferences like coagulation inhibitors. | High specificity for the target protein's epitopes. Can differentiate between protein isoforms if specific antibodies are used. | [1][2] |
| Sensitivity | High sensitivity for detecting low levels of active protein. | High sensitivity, with detection limits often in the low ng/mL to pg/mL range.[3][4] | [2][3][4] |
| Precision (Inter-assay CV) | 4% to 11% for abnormal protein C levels. | 15% to 24% for abnormal protein C levels. | [5] |
| Precision (Intra-assay CV) | Typically <10% (as per manufacturer data). | Typically <10%.[3] | [3] |
| Detection Range | Dependent on the kinetic range of the enzyme, typically 0 to 150% of normal activity.[6] | Wide dynamic range, for example, 0.82-20 ng/mL or 0.094 - 6 µg/mL depending on the kit.[3][4] | [3][4][6] |
| Accuracy (Recovery) | Good correlation with other functional assays. | Good recovery, often within 80-120% of the expected value. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the operational principles of each assay, the following diagrams illustrate their respective workflows.
Caption: Workflow of the this compound assay for functional Protein C.
Caption: Workflow of a typical sandwich ELISA for Protein C antigen quantification.
Experimental Protocols
Below are detailed methodologies for the this compound assay and a sandwich ELISA for Protein C quantification.
This compound Assay for Functional Protein C
This protocol is based on the principle of activating Protein C in a plasma sample and then measuring the activity of the activated Protein C (APC) using a specific chromogenic substrate.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
Calibrators and controls
-
Patient platelet-poor plasma
-
Protein C activator (e.g., Protac® from Agkistrodon contortrix venom)[2]
-
Chromogenic substrate for APC (e.g., pGlu-Pro-Arg-pNA)[7]
-
Assay buffer
Procedure:
-
Sample Preparation: Prepare dilutions of calibrators, controls, and patient plasma samples in the assay buffer.
-
Activation: To each well of a microplate, add the diluted plasma sample. Add the Protein C activator to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 5 minutes) to allow for the complete activation of Protein C to APC.[2]
-
Substrate Reaction: Add the pGlu-Pro-Arg-MNA chromogenic substrate to each well. The APC will cleave the substrate, releasing a chromophore (p-nitroaniline), which results in a yellow color.
-
Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Quantification: The rate of color development is directly proportional to the functional Protein C activity in the sample. Calculate the Protein C activity of the samples by comparing their absorbance values to a standard curve generated from the calibrators.
Sandwich ELISA for Protein C Antigen
This protocol describes a typical sandwich ELISA for the quantification of total Protein C antigen in a sample.
Materials:
-
Microplate pre-coated with a capture antibody specific for human Protein C[8]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Calibrators and controls
-
Patient plasma samples
-
Detection antibody specific for human Protein C, conjugated to an enzyme (e.g., horseradish peroxidase - HRP)[8]
-
Wash buffer
-
Assay diluent
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution[8]
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Sample Addition: Add calibrators, controls, and diluted plasma samples to the wells of the pre-coated microplate.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes at room temperature) to allow the Protein C antigen to bind to the immobilized capture antibody.[9]
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound material.[8]
-
Detection Antibody Addition: Add the HRP-conjugated detection antibody to each well.
-
Incubation: Incubate the plate (e.g., 30 minutes at room temperature) to allow the detection antibody to bind to the captured Protein C.[9]
-
Washing: Wash the plate again to remove any unbound detection antibody.
-
Substrate Reaction: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubation: Incubate the plate in the dark (e.g., 30 minutes at room temperature) for color development.[9]
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Measurement: Measure the absorbance of each well at 450 nm.
-
Quantification: The intensity of the color is directly proportional to the amount of Protein C antigen in the sample. Calculate the concentration of Protein C in the samples by comparing their absorbance values to a standard curve generated from the calibrators.
Conclusion
Both the this compound chromogenic assay and the sandwich ELISA are robust methods for the quantification of Protein C. The choice between the two depends on the specific research question.
-
The This compound assay is the method of choice when the functional activity of the protein is of interest. It is less susceptible to certain interferences that can affect coagulation-based assays and demonstrates excellent precision.
-
The sandwich ELISA is ideal for measuring the total concentration of the protein antigen , regardless of its functional state. It is highly sensitive and specific, making it suitable for detecting even low levels of the protein.
By understanding the principles, performance characteristics, and protocols of each assay, researchers can confidently select the most appropriate method to achieve their experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein C Assays [practical-haemostasis.com]
- 3. Human Coagulation Factor XIV/Protein C ELISA Kit (EH119RB) - Invitrogen [thermofisher.com]
- 4. Human Protein C ELISA Kit (ab137988) | Abcam [abcam.com]
- 5. academic.oup.com [academic.oup.com]
- 6. diagnostica.cz [diagnostica.cz]
- 7. scribd.com [scribd.com]
- 8. helena.com [helena.com]
- 9. cusabio.com [cusabio.com]
A Comparative Guide to Protein C Activity Assays: pGlu-Pro-Arg-MNA vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of Protein C activity is crucial in the study of coagulation and related disorders. This guide provides an objective comparison of the chromogenic substrate pGlu-Pro-Arg-MNA monoacetate with other common methods for determining Protein C activity, supported by experimental data and detailed protocols.
This comparison focuses on three principal methodologies for assessing Protein C function: chromogenic assays utilizing substrates like pGlu-Pro-Arg-MNA, enzyme-linked immunosorbent assays (ELISA), and traditional clot-based assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and susceptibility to interferences.
Data Presentation: Quantitative Comparison of Assay Sensitivity
The sensitivity of an assay, often defined by its limit of detection (LOD) or limit of quantitation (LOQ), is a critical parameter for researchers. The following table summarizes the reported sensitivity for various Protein C assay methods. It is important to note that while general statements about the high sensitivity of chromogenic and clot-based assays are common, specific quantitative data for chromogenic substrates like pGlu-Pro-Arg-MNA can be less frequently reported in accessible literature compared to commercial ELISA kits.
| Assay Method | Analyte Measured | Typical Sensitivity (Limit of Detection) | Key Advantages | Key Disadvantages |
| Chromogenic Assay (pGlu-Pro-Arg-MNA) | Protein C Activity | High (specific LOD not consistently reported) | High specificity for the active site; not influenced by many coagulation inhibitors.[1] | May not detect all functional defects (e.g., those affecting phospholipid binding).[2] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Protein C Antigen (Total Protein) | 0.78 ng/mL to 76 ng/mL[3][4] | High sensitivity for quantifying total protein levels. | Does not measure functional activity; can be affected by the presence of Protein C complexed to its inhibitor.[2] |
| Clot-Based Assay (aPTT-based) | Protein C Activity | High (specific LOD not consistently reported) | Measures the overall functional effect on coagulation. | Susceptible to interference from coagulation inhibitors, elevated Factor VIII, and Factor V Leiden mutation.[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Enzymatic cleavage of pGlu-Pro-Arg-MNA by Activated Protein C.
Caption: Comparison of chromogenic and clot-based assay workflows.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for chromogenic and clot-based Protein C assays.
Chromogenic Protein C Activity Assay Protocol
This protocol is a generalized procedure based on commercially available kits that utilize a chromogenic substrate like pGlu-Pro-Arg-MNA.
Materials:
-
Test plasma (platelet-poor)
-
Protein C activator (e.g., Protac® from Agkistrodon contortrix venom)
-
Chromogenic substrate solution (e.g., pGlu-Pro-Arg-pNA or similar)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood.
-
Activation: In a microplate well, incubate the test plasma with the Protein C activator at 37°C for a specified time (typically 3-5 minutes) to convert Protein C to Activated Protein C (APC).
-
Substrate Addition: Add the pre-warmed chromogenic substrate to the well to initiate the colorimetric reaction.
-
Measurement: Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period by adding a reaction stop solution like acetic acid (endpoint assay).
-
Calculation: Determine the Protein C activity by comparing the rate of absorbance change to a standard curve prepared with calibrators of known Protein C activity.[2][5]
Clot-Based Protein C Activity Assay Protocol
This protocol is based on the principles of an activated partial thromboplastin (B12709170) time (aPTT) based assay.
Materials:
-
Test plasma (platelet-poor)
-
Protein C deficient plasma
-
Protein C activator reagent (containing a snake venom activator like Protac®, phospholipids, and a contact phase activator)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Sample Dilution: Dilute the test plasma with the assay buffer.
-
Incubation: In a cuvette, mix the diluted test plasma with Protein C deficient plasma and the activator reagent. Incubate at 37°C for a defined period.
-
Clot Initiation: Add pre-warmed calcium chloride to the cuvette to initiate the clotting cascade.
-
Measurement: The coagulometer measures the time taken for a clot to form.
-
Calculation: The clotting time is inversely proportional to the Protein C activity. A standard curve is generated using calibrators with known Protein C concentrations to determine the activity in the test sample.[6]
Conclusion
The choice of assay for determining Protein C activity depends on the specific research question. Chromogenic assays using substrates like pGlu-Pro-Arg-MNA offer high specificity for the enzymatic activity of Protein C and are less prone to certain interferences compared to clot-based methods.[1] ELISA is highly sensitive for quantifying the total amount of Protein C protein but does not provide information on its functional activity. Clot-based assays, while susceptible to more interferences, measure the overall impact of Protein C on the coagulation cascade. For researchers focused on the direct enzymatic function of Protein C, a chromogenic assay with pGlu-Pro-Arg-MNA is a robust and reliable choice.
References
Correlating pGlu-Pro-Arg-MNA Monoacetate Results with In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromogenic assays utilizing pGlu-Pro-Arg-MNA monoacetate with alternative methods for assessing in vivo coagulation and fibrinolysis. The focus is on correlating the results from this specific chromogenic substrate with functional outcomes in preclinical and clinical settings, supported by experimental data and detailed protocols.
Introduction to this compound
pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used for the measurement of Activated Protein C (APC) activity. Upon cleavage by APC, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) or the chromophore p-nitroaniline (pNA) in analogous substrates is released, which can be quantified to determine enzyme activity. This assay is a valuable tool in hemostasis research and diagnostics, particularly for evaluating the function of the Protein C anticoagulant pathway.
Comparison of Assay Methodologies
The in vitro activity of enzymes in the coagulation cascade, such as Activated Protein C (APC), is frequently measured to infer in vivo function. Chromogenic assays, like those using pGlu-Pro-Arg-MNA, offer a quantitative measure of specific enzyme activity. This is often compared with global clotting assays which assess the overall function of the coagulation cascade.
| Assay Type | Principle | Advantages | Disadvantages | In Vivo Correlation |
| Chromogenic Assay (pGlu-Pro-Arg-MNA) | Specific enzyme (e.g., APC) cleaves the substrate, releasing a detectable chromophore/fluorophore. | High specificity and sensitivity for a single enzyme. Quantitative and reproducible results.[1][2] | May not reflect the complexity of in vivo interactions with cofactors and inhibitors. Insensitive to certain rare mutations that don't affect the active site.[1] | Good correlation with clinical conditions of Protein C deficiency and in monitoring therapies affecting this pathway.[3][4][5] |
| Clotting Assays (e.g., aPTT, PT) | Measures the time to form a fibrin (B1330869) clot after activation of the coagulation cascade. | Provides a global assessment of coagulation function. Widely available and established. | Can be affected by multiple factors, leading to lower specificity.[1][2] Less sensitive to specific factor deficiencies unless severe. | Direct measure of in vivo clotting potential. Results are often used as clinical endpoints. |
| ELISA | Measures the concentration of a specific protein (e.g., Protein C antigen) using antibodies. | Highly specific for the target protein. Can detect both active and inactive forms. | Does not provide information on the functional activity of the protein. | Useful for identifying quantitative protein deficiencies, but not functional defects. |
| Thrombin Generation Assay (TGA) | Measures the dynamics of thrombin generation and decay in plasma. | Provides a comprehensive assessment of the balance between pro- and anti-coagulant forces. | Technically complex and less standardized than other assays. | Considered to have good potential for correlating with in vivo thrombotic or bleeding risk. |
In Vivo Correlation Studies
Direct in vivo studies that quantitatively correlate the antithrombotic efficacy of a drug with the level of APC activity measured by pGlu-Pro-Arg-MNA are not extensively available in the public domain. However, the clinical and veterinary utility of chromogenic Protein C assays provides strong inferential evidence for their in vivo relevance.
For instance, in veterinary medicine, chromogenic assays for Protein C are used to diagnose and monitor liver disease and portosystemic shunts in dogs.[4][5][6] Low Protein C activity, as measured by these assays, is a strong indicator of reduced hepatic function and altered portal blood flow.[5] This demonstrates a clear correlation between the in vitro assay result and a significant in vivo pathophysiological state.
Furthermore, studies on patients undergoing warfarin (B611796) therapy have utilized chromogenic substrates to assess Protein C activity, highlighting the assay's utility in monitoring anticoagulant therapy.[3] A good correlation between the chromogenic assay results and the antigenic levels of Protein C was observed, supporting the assay's accuracy in a clinical setting.[3]
Experimental Protocols
Chromogenic Activated Protein C (APC) Activity Assay
This protocol is a generalized representation. Specific details may vary based on the commercial kit and instrumentation used.
-
Sample Preparation : Collect whole blood into citrate (B86180) tubes. Centrifuge to obtain platelet-poor plasma.
-
Activation of Protein C : Incubate the plasma sample with a specific activator of Protein C, commonly derived from the venom of the snake Agkistrodon contortrix (Protac®).[7]
-
Substrate Addition : Add the this compound substrate to the activated plasma.
-
Measurement : The activated Protein C will cleave the substrate, releasing the MNA fluorophore. Measure the rate of fluorescence increase at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Quantification : The rate of substrate cleavage is directly proportional to the APC activity in the sample. Calculate the activity based on a standard curve generated with known concentrations of APC.
In Vivo Thrombosis Model (Example: Ferric Chloride-Induced Arterial Thrombosis)
This is a widely used model to evaluate the efficacy of antithrombotic agents.
-
Animal Model : Use appropriate animal models such as mice or rats.
-
Anesthesia and Surgical Preparation : Anesthetize the animal and expose a carotid artery.
-
Drug Administration : Administer the test compound or vehicle control via an appropriate route (e.g., intravenous, oral).
-
Induction of Thrombosis : Apply a filter paper saturated with ferric chloride solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Measurement of Thrombosis : Monitor blood flow in the artery using a Doppler flow probe. The time to occlusion of the vessel is the primary endpoint.
-
Blood Sampling : At the end of the experiment, collect blood samples for ex vivo analysis, such as the chromogenic APC activity assay described above.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The coagulation cascade and the regulatory Protein C pathway.
Caption: Workflow for a chromogenic Activated Protein C (APC) assay.
Conclusion
The chromogenic substrate this compound provides a specific and quantitative method for measuring the activity of key enzymes in the coagulation cascade, particularly Activated Protein C. While direct, quantitative correlations with in vivo functional outcomes from dedicated comparative studies are not abundant in publicly accessible literature, the strong correlation of these assays with various pathophysiological states in both clinical and preclinical settings underscores their value. For researchers in drug development, utilizing pGlu-Pro-Arg-MNA-based assays in conjunction with in vivo models provides a powerful approach to elucidate the mechanism of action of novel antithrombotic agents and to monitor their pharmacodynamic effects. The high specificity of the chromogenic assay complements the global assessment provided by traditional clotting assays, offering a more complete picture of a compound's impact on hemostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein C Activity Assay | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. Protein C | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 6. onlinevettraining.be [onlinevettraining.be]
- 7. Protein C Assays [practical-haemostasis.com]
Unveiling the Analytical Edge of pGlu-Pro-Arg-MNA Monoacetate in Protease Research
For researchers, scientists, and drug development professionals navigating the complexities of enzymatic activity, the choice of substrate is paramount. This guide provides a comprehensive comparison of pGlu-Pro-Arg-MNA monoacetate, a chromogenic substrate, against other alternatives in key research areas. By examining its performance, specificity, and experimental applications, this document serves as a critical resource for selecting the optimal tool for your research needs.
This compound is a synthetic peptide that, upon cleavage by a specific protease, releases a chromophore (p-nitroaniline or a similar molecule), which can be quantified spectrophotometrically. This property makes it a valuable tool for studying the kinetics and activity of various enzymes, particularly serine proteases involved in coagulation and fibrinolysis.
Performance Comparison in Key Research Areas
The primary applications of this compound and its analogous substrates lie in the enzymatic assessment of Activated Protein C (APC), Factor XIIa, and tissue kallikrein. Below is a comparative analysis of its performance against commonly used alternative substrates.
Activated Protein C (APC) Activity Assays
Activated Protein C is a crucial anticoagulant, and measuring its activity is vital in thrombosis research and the development of anticoagulant drugs. Chromogenic assays are often preferred over clot-based assays for their higher specificity and lack of interference from certain coagulation inhibitors.
The peptide sequence of this compound is identical to the well-established chromogenic substrate S-2366. This makes it a direct and effective tool for measuring APC activity.
| Substrate | Target Enzyme(s) | Known Advantages | Known Limitations |
| This compound (S-2366) | Activated Protein C (APC), Factor XIa | High sensitivity and specificity for APC. Not affected by heparin. Allows for direct kinetic measurements.[1][2] | Potential for cross-reactivity with other serine proteases at high concentrations. |
| Clot-based Assays (aPTT-based) | Functional Protein C Pathway | Measures the overall functional effect on coagulation cascade. | Can be influenced by Lupus anticoagulants, elevated Factor VIII levels, and the Factor V Leiden mutation, leading to inaccurate results.[2] |
Factor XIIa and Kallikrein Activity Assays
Factor XIIa and plasma kallikrein are key components of the contact activation system, playing roles in coagulation, inflammation, and fibrinolysis. Chromogenic substrates provide a means to specifically measure their activity. The structural similarity of pGlu-Pro-Arg-MNA to substrates for these enzymes suggests its potential utility in this area.
| Substrate | Target Enzyme(s) | Key Characteristics |
| This compound | Potentially Factor XIIa and Kallikrein | Structurally similar to known substrates for these enzymes. |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Plasma Kallikrein, Factor XIIa | Well-established substrate for these enzymes. |
| S-2266 (H-D-Val-Leu-Arg-pNA) | Tissue Kallikrein | Specific for tissue kallikrein. |
Note: While direct kinetic data (Km, Vmax) for this compound is not widely published, its identical peptide sequence to S-2366 suggests similar enzymatic affinities and turnover rates for Activated Protein C and Factor XIa. Researchers should perform their own kinetic characterization for novel applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for chromogenic assays utilizing substrates with the pGlu-Pro-Arg peptide sequence.
General Principle of Chromogenic Assay
The fundamental principle involves the enzymatic cleavage of the chromogenic substrate, leading to the release of a colored compound, typically p-nitroaniline (pNA), which absorbs light at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Caption: General workflow of a chromogenic protease assay.
Protocol for Activated Protein C (APC) Activity Assay
This protocol is adapted for a microplate reader format.
Materials:
-
This compound (or S-2366) stock solution (e.g., 10 mM in sterile water)[3]
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA)
-
Activated Protein C (APC) standard solutions of known concentrations
-
Test samples containing unknown APC activity
-
Protein C activator (e.g., Protac® from Agkistrodon contortrix venom) for samples where Protein C needs to be activated prior to measurement[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation:
-
Prepare a standard curve of APC in assay buffer.
-
If measuring total Protein C activity, pre-incubate plasma samples with a Protein C activator according to the manufacturer's instructions.
-
Dilute test samples appropriately in assay buffer.
-
Prepare a working solution of this compound in assay buffer. The final concentration should be optimized but is typically around 0.5-1 mM.
-
-
Assay:
-
Add a defined volume of standard or sample to each well of the microplate.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Measurement:
-
Measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 37°C).
-
Alternatively, the reaction can be stopped after a fixed time with a stop solution (e.g., acetic acid), and the final absorbance can be read (endpoint mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well.
-
Plot the reaction rate of the standards against their concentrations to generate a standard curve.
-
Determine the APC activity in the test samples by interpolating their reaction rates on the standard curve.
-
Caption: Experimental workflow for APC chromogenic assay.
Signaling Pathway Context
This compound is utilized to probe key enzymatic steps within complex biological cascades, such as the Protein C anticoagulant pathway.
Caption: Role of APC in coagulation and its measurement.
Conclusion
This compound, with its peptide sequence identical to S-2366, presents a robust and specific tool for the chromogenic determination of Activated Protein C activity. Its advantages over traditional clot-based assays include higher specificity and reduced interference. While its application for measuring Factor XIIa and kallikrein is plausible due to structural similarities with known substrates, further direct comparative studies are needed to fully elucidate its performance characteristics in these areas. The provided protocols and diagrams offer a foundational framework for researchers to integrate this valuable substrate into their experimental workflows for advancing our understanding of enzymatic processes in health and disease.
References
Safety Operating Guide
Proper Disposal of pGlu-Pro-Arg-MNA monoacetate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, this guide outlines the recommended disposal procedures for pGlu-Pro-Arg-MNA monoacetate, a chromogenic substrate used in scientific research. While specific institutional and local regulations must always be followed, this document offers a framework for the safe handling and disposal of this compound in a laboratory setting.
For the proper disposal of this compound, it is crucial to first consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, a risk assessment should be conducted based on the available information and general laboratory safety protocols for non-hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Review Institutional Policies: Before proceeding, familiarize yourself with your institution's specific guidelines for chemical waste disposal. These protocols are designed to ensure compliance with local and national regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: For solutions containing this compound, dispose of them in a designated, sealed container for non-hazardous aqueous waste. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Labeling: Ensure all waste containers are accurately labeled with the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by your institution's EHS personnel.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2070009-26-4 |
| Molecular Weight | 592.60 g/mol |
| Purity | 95.38% |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling pGlu-Pro-Arg-MNA monoacetate
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with pGlu-Pro-Arg-MNA monoacetate. Adherence to these procedures is crucial for ensuring personal safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, a comprehensive approach to personal protection is necessary to minimize exposure risks.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when a significant splash hazard exists.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be replaced immediately after contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized powder to prevent inhalation of dust particles.[1][2][3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1]
-
Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[1]
-
After weighing, tightly reseal the container.[1] For long-term storage, consider flushing the container with dry nitrogen before sealing.[1]
Reconstitution and Solution Handling:
-
If preparing a solution, add the solvent slowly and cap the container securely before mixing.[2]
-
Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[1]
Storage Recommendations:
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C or colder | Long-term | Keep in a tightly sealed container away from light.[1] |
| In Solution | -80°C | Up to 6 months | Create single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Create single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[2]
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste.[2] Do not pour peptide solutions or reagents into public drains.
-
Alternative Disposal: As an alternative, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Observe all federal, state, and local environmental regulations.[3]
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[3]
-
Skin Contact: In case of skin contact, wash with plenty of water. If irritation persists, seek medical attention.[3]
-
Eye Contact: In case of eye contact, rinse with plenty of water. Seek medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth. Seek medical attention.[3]
Experimental Protocol: Safe Reconstitution of Lyophilized Peptide
This protocol outlines the steps for safely preparing a stock solution from the lyophilized this compound powder.
Caption: Workflow for Safe Reconstitution of Lyophilized Peptide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
